Simnotrelvir
Description
Properties
Molecular Formula |
C25H30F2N4O5S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2R)-3,4-dioxo-1-phenyl-4-(1,3-thiazol-2-ylmethylamino)butan-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-3,3-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30F2N4O5S/c1-36-15-19(31-22(33)17-8-5-9-25(26,27)13-17)23(34)30-18(12-16-6-3-2-4-7-16)21(32)24(35)29-14-20-28-10-11-37-20/h2-4,6-7,10-11,17-19H,5,8-9,12-15H2,1H3,(H,29,35)(H,30,34)(H,31,33)/t17?,18-,19-/m1/s1 |
InChI Key |
IGYBDBUREWZAAX-OMKBGSMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Simnotrelvir's Strategic Assault on SARS-CoV-2 Mpro: A Technical Deep Dive
For Immediate Release
In the ongoing battle against COVID-19, the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, has emerged as a prime target for antiviral therapeutics. Simnotrelvir, an orally bioavailable inhibitor, has demonstrated potent efficacy against this key viral component. This technical guide provides an in-depth analysis of the mechanism of action by which this compound neutralizes SARS-CoV-2 Mpro, intended for researchers, scientists, and drug development professionals.
The SARS-CoV-2 Main Protease (Mpro): A Vital Target
The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[1] Mpro, also known as 3C-like protease (3CLpro), is the enzyme responsible for the majority of these cleavage events at 11 specific sites.[1][2] Its essential role in the viral life cycle and the absence of a close human homolog make it an attractive and safe target for antiviral drug development.[2]
Mpro is a cysteine protease that functions as a homodimer.[1] The catalytic activity resides in a Cys-His dyad (Cys145 and His41) located in a cleft between the enzyme's domains. The catalytic mechanism involves a nucleophilic attack by the deprotonated thiol group of Cys145 on the carbonyl carbon of the substrate's scissile bond.
This compound: A Covalent Inhibitor with High Potency
This compound is a potent inhibitor of SARS-CoV-2 Mpro. It acts as a covalent inhibitor, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. This irreversible or slowly reversible binding effectively inactivates the protease, thereby halting the processing of viral polyproteins and inhibiting viral replication.
Mechanism of Covalent Inhibition
The binding of this compound to Mpro is a two-step process. Initially, the inhibitor binds non-covalently to the active site. This is followed by the formation of a covalent bond between the inhibitor and the sulfur atom of the Cys145 residue. Structural studies have revealed that this compound's nitrile warhead forms a covalent thioimidate ester with the catalytic Cys145. This interaction is further stabilized by hydrogen bonds within the active site, including with residues in the oxyanion hole.
dot
References
Simnotrelvir's Covalent Inhibition of 3CL Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simnotrelvir is an orally bioavailable antiviral agent that demonstrates potent and selective inhibition of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its covalent inhibition of 3CLpro. It includes a detailed summary of its inhibitory activity, the experimental protocols used for its evaluation, and a visual representation of its interaction with the target enzyme.
Introduction
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are vital for viral replication and transcription. Due to its essential role and high degree of conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.
This compound (also known as SIM0417) is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby blocking its enzymatic activity and halting viral replication.[1][2] It is often co-administered with ritonavir, a CYP3A inhibitor, to increase its plasma concentration and therapeutic efficacy.[3][4][5]
Mechanism of Covalent Inhibition
This compound acts as a covalent inhibitor of the SARS-CoV-2 3CL protease. Its nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site. This covalent interaction effectively blocks the substrate-binding site and inhibits the protease's hydrolytic activity. The binding of this compound to 3CLpro is characterized by an enthalpy-driven thermodynamic signature.
The interaction between this compound and the 3CLpro active site involves several key features:
-
Covalent Bonding: The nitrile group of this compound is attacked by the thiol group of the catalytic Cys145, forming a thioimidate ester conjugate.
-
Subsite Interactions:
-
S1 Subsite: The P1-5-membered lactam ring of this compound fits into the S1 subsite, forming hydrogen bonds with residues H163, E166, and F140.
-
S2 Subsite: The unique P2-dithiaspiro-proline moiety binds to the S2 subsite through extensive hydrophobic interactions, including specific sulfur-sulfur interactions with M49 and M165.
-
S4 Subsite: The P4-trifluoroacetyl group is well-suited for the S4 subsite, establishing hydrophobic contacts.
-
-
Backbone Hydrogen Bonds: Three backbone amide groups of this compound form hydrogen bonds with the main chains of E166 and H164.
Caption: Covalent inhibition of 3CL protease by this compound, blocking viral polyprotein processing.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against 3CL Proteases
| Target Protease | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | 9 | |
| SARS-CoV 3CLpro | 24 | |
| MERS-CoV 3CLpro | 60 | |
| HKU1-CoV 3CLpro | 10 | |
| OC43-CoV 3CLpro | 5 | |
| H229E-CoV 3CLpro | 129 | |
| NL63-CoV 3CLpro | 849 | |
| SARS-CoV-2 3CLpro Mutants (G15S, T21I, L89F, K90R, P132H, L205V) | 8 - 13 | |
| Nirmatrelvir-resistant 3CLpro Mutant A260V | 27 | |
| Nirmatrelvir-resistant 3CLpro Mutant Y54A | 228 | |
| Nirmatrelvir-resistant 3CLpro Mutant (T21I + S144A) | 248 | |
| Nirmatrelvir-resistant 3CLpro Mutant F140A | 394 | |
| Nirmatrelvir-resistant 3CLpro Mutant H172Y | 1090 | |
| Nirmatrelvir-resistant 3CLpro Mutant E166V | 12860 |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| SARS-CoV-2 Variant | Cell Line | EC50 (nM) | Reference |
| WIV04 | Vero E6 | 26 (with P-gp inhibitor) | |
| Delta | Vero E6 | 34 (with P-gp inhibitor) | |
| Omicron (B.1.1.529) | Vero E6 | 43 (with P-gp inhibitor) | |
| Omicron BA.1 | Vero E6 | - | |
| Omicron BA.4 | Vero E6 | - | |
| Omicron BA.5 | Vero E6 | 208 ± 55 | |
| Omicron CH.1.1 | Vero E6 | 65 ± 6 | |
| Omicron XBB.1.5 | Vero E6 | 82 ± 58 | |
| Omicron XBB.1.16 | Vero E6 | 130 ± 20 | |
| Omicron EG.5 | Vero E6 | 174 ± 97 | |
| Omicron JN.1 | Vero E6 | 124 ± 31 |
Note: EC50 values for some Omicron variants were presented graphically in the source and a precise mean value was not stated.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Co-administered with Ritonavir | Oral Bioavailability (F) | Elimination Half-life (t1/2) | Reference |
| Rat | 15 mg/kg PO | No | 35.3% | 0.45 h | |
| Cynomolgus Monkey | 5 mg/kg PO | No | 41.9% | 1.7 h | |
| Human | 750 mg | Yes (100 mg) | - | 4.1 h |
Experimental Protocols
3CL Protease Inhibition Assay (FRET-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against 3CL protease.
Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CL protease.
-
FRET substrate peptide.
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
This compound (or other test compounds) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add a solution of 3CL protease to the wells of the assay plate.
-
Add serial dilutions of this compound or control (DMSO) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a specified duration using a plate reader (excitation/emission wavelengths specific to the fluorophore/quencher pair).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (Cell-based)
This assay determines the half-maximal effective concentration (EC50) of this compound in a cellular context.
Principle: The ability of this compound to inhibit viral replication in a susceptible cell line (e.g., Vero E6 cells) is measured. The reduction in viral load or cytopathic effect (CPE) is quantified.
Methodology:
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock (various strains).
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
This compound serially diluted.
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR).
-
96-well or 48-well cell culture plates.
-
-
Procedure:
-
Seed Vero E6 cells in culture plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. In some assays, a P-glycoprotein (P-gp) inhibitor is added to prevent efflux of the drug from the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Assess the antiviral activity by either:
-
CPE Reduction Assay: Visually score the cytopathic effect or stain the cells with a dye like crystal violet to quantify cell viability.
-
qRT-PCR: Extract viral RNA from the cell supernatant and quantify the viral load.
-
Luminescent Cell Viability Assay: Use a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.
-
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Caption: Workflow for assessing this compound's inhibitory and antiviral efficacy.
Conclusion
This compound is a potent and selective covalent inhibitor of the SARS-CoV-2 3CL protease. Its mechanism of action, involving the formation of a covalent bond with the catalytic Cys145, effectively blocks viral replication. The quantitative data from both biochemical and cell-based assays demonstrate its broad-spectrum activity against various coronaviruses and SARS-CoV-2 variants. The detailed experimental protocols provide a framework for the continued evaluation of this compound and the development of next-generation 3CLpro inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F qNMR based pharmacokinetics, metabolism and mass balance studies of SARS-CoV-2-3CL protease inhibitor this compound (SIM0417) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral activity of simnotrelvir, a potent inhibitor of the coronavirus 3C-like protease (3CLpro), against a spectrum of coronavirus strains. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's efficacy, mechanism of action, and the methodologies used for its evaluation.
This compound, an orally bioavailable small molecule, has demonstrated robust antiviral activity against numerous variants of SARS-CoV-2, including those that have shown resistance to other antiviral agents.[1][2] Furthermore, its characterization as a pan-coronavirus inhibitor suggests a broader utility against other pathogenic coronaviruses.[3][4] This guide summarizes the quantitative data on its inhibitory effects, details the experimental protocols for its assessment, and provides visual representations of its mechanism and experimental workflows.
Quantitative Assessment of Antiviral Activity
This compound's inhibitory activity has been quantified through both enzymatic and cell-based assays, yielding half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, respectively. The following tables summarize the available data, showcasing the drug's potency against various coronavirus strains.
Table 1: In Vitro Enzymatic Inhibition of Coronavirus 3CLpro by this compound
| Coronavirus Strain | 3CLpro IC50 (µM) | Reference |
| SARS-CoV-2 (Wild Type) | 0.024 | [1] |
Note: While described as a pan-coronavirus inhibitor, specific IC50 values for MERS-CoV and SARS-CoV 3CLpro were not available in the reviewed literature.
Table 2: In Vitro Cell-Based Antiviral Activity of this compound
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | |||
| WIV04 (Wild Type) | Vero E6 | 0.026 | |
| Delta (B.1.617.2) | Vero E6 | 0.034 | |
| Omicron (B.1.1.529) | Vero E6 | 0.043 | |
| Omicron (BA.1) | Vero E6 | 0.148 ± 0.062 | |
| Omicron (BA.4) | Vero E6 | 0.189 ± 0.006 | |
| Omicron (BA.5) | Vero E6 | 0.208 ± 0.055 | |
| Omicron (CH.1.1) | Vero E6 | 0.065 ± 0.006 | |
| Omicron (XBB.1.5) | Vero E6 | 0.082 ± 0.058 | |
| Omicron (XBB.1.16) | Vero E6 | 0.130 ± 0.020 | |
| Omicron (EG.5) | Vero E6 | 0.174 ± 0.097 | |
| Omicron (JN.1) | Vero E6 | 0.124 ± 0.031 | |
| Other Human Coronaviruses | |||
| HCoV-OC43 | - | 0.018 ± 0.006 |
Table 3: Activity of this compound Against Nirmatrelvir-Resistant SARS-CoV-2 3CLpro Mutants
| 3CLpro Mutant | Fold Change in IC50 (this compound vs. WT) | Reference |
| A260V | Effective Inhibition | |
| Y54A | Effective Inhibition | |
| T21I + S144A | Effective Inhibition | |
| F140A | Effective Inhibition | |
| H172Y | Effective Inhibition | |
| E166V | Better potency than nirmatrelvir |
Mechanism of Action: Targeting the Viral Replication Engine
This compound functions by inhibiting the 3C-like protease (3CLpro), an enzyme crucial for the replication of coronaviruses. Following entry into a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into smaller, functional non-structural proteins (nsps) to form the replication and transcription complex (RTC). 3CLpro is responsible for the majority of these cleavage events. By binding to the active site of 3CLpro, this compound blocks this processing, thereby halting viral replication.
References
Simnotrelvir: An In-depth Technical Guide to its In Vitro Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Simnotrelvir (also known as SIM0417), an oral small-molecule antiviral agent. This compound is a potent inhibitor of the 3C-like protease (3CLpro), an enzyme essential for the replication of a broad range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] This document details its mechanism of action, summarizes its antiviral activity against various viral strains, and provides insights into the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a covalent inhibitor of the SARS-CoV-2 3CLpro.[3] This protease plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[4] By binding to the catalytic cysteine residue in the active site of the 3CLpro, this compound effectively blocks this process, thereby halting viral replication. The high degree of conservation of the 3CLpro active site across different coronaviruses contributes to this compound's broad-spectrum potential.
Caption: Mechanism of action of this compound.
In Vitro Antiviral Activity of this compound
This compound has demonstrated potent in vitro activity against a wide range of SARS-CoV-2 variants and other coronaviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values from various studies.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants in Vero E6 Cells
| SARS-CoV-2 Variant | IC50 (µM) | IC90 (µM) | Reference |
| WIV04 (Wild Type) | 0.026 | - | |
| Delta (B.1.617.2) | 0.034 | - | |
| Omicron (B.1.1.529) | 0.043 | - | |
| Omicron BA.1 | 0.148 ± 0.062 | 0.267 ± 0.082 | |
| Omicron BA.4 | 0.189 ± 0.006 | 0.250 ± 0.067 | |
| Omicron BA.5 | 0.208 ± 0.055 | 0.449 ± 0.171 | |
| Omicron CH.1.1 | 0.065 ± 0.006 | 0.099 ± 0.052 | |
| Omicron XBB.1.5 | 0.082 ± 0.058 | 0.254 ± 0.111 |
Table 2: Antiviral Activity of this compound against other Coronaviruses
| Virus | Cell Line | IC50 (µM) | Reference |
| HCoV-OC43 | - | 0.018 ± 0.006 |
Experimental Protocols
The in vitro antiviral activity of this compound is typically evaluated using cell-based assays. The following is a generalized protocol based on published studies.
Cell-based Antiviral Assay (General Workflow)
This assay determines the concentration of the drug required to inhibit viral replication by 50% (EC50).
-
Cell Seeding: Vero E6 cells, which are highly permissive to SARS-CoV-2 infection, are seeded into 96-well plates at a specific density (e.g., 20,000 cells per well) and incubated overnight to form a monolayer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Drug Treatment: The cell culture medium is replaced with medium containing the diluted concentrations of this compound.
-
Viral Infection: Cells are then infected with the SARS-CoV-2 variant of interest at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication in the control wells.
-
Quantification of Viral Replication: The extent of viral replication is quantified. Common methods include:
-
Quantitative Real-Time PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant.
-
Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cells. Cell viability can be quantified using reagents like Cell Counting Kit-8 (CCK-8).
-
Immunofluorescence-based Imaging: Uses antibodies to detect viral proteins within the cells.
-
-
Data Analysis: The EC50 values are calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: General experimental workflow for in vitro antiviral assay.
3CLpro Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the 3CLpro.
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
A fluorogenic substrate that mimics the natural cleavage site of the protease.
-
This compound at various concentrations.
-
-
Procedure:
-
The 3CLpro enzyme is pre-incubated with different concentrations of this compound.
-
The fluorogenic substrate is added to the mixture.
-
-
Measurement:
-
The cleavage of the substrate by the active enzyme results in the release of a fluorescent signal.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined for each drug concentration.
-
The IC50 value, the concentration of this compound that inhibits 50% of the 3CLpro activity, is calculated. An IC50 of 24 nM has been reported for this compound's inhibition of SARS-CoV-2 3CLpro.
-
Resistance Profile
Studies have shown that this compound maintains a high barrier to the development of resistance. While prolonged exposure of SARS-CoV-2 variants like BA.5 and HCoV-OC43 to this compound in cell culture can lead to a modest increase in IC50 values, the overall efficacy remains strong. Importantly, this compound has demonstrated effective inhibition against several nirmatrelvir-resistant SARS-CoV-2 3CLpro mutants.
Conclusion
This compound exhibits potent and broad-spectrum in vitro antiviral activity against SARS-CoV-2 and its variants of concern, as well as other human coronaviruses. Its mechanism of action, targeting the highly conserved 3CLpro, and its high barrier to resistance make it a promising therapeutic agent in the ongoing efforts to combat COVID-19 and potential future coronavirus outbreaks. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.
References
Simnotrelvir's Impact on the SARS-CoV-2 Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir (SIM0417) is an orally administered small-molecule antiviral agent developed as a therapeutic for COVID-19.[1] It is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for the viral life cycle, as it processes viral polyproteins into functional proteins required for viral replication and transcription.[1][4] By targeting this highly conserved protease, this compound effectively blocks the viral replication process. This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on viral replication, and the experimental protocols used to determine its efficacy.
Mechanism of Action: Inhibition of 3CL Protease
The SARS-CoV-2 replication cycle begins with the translation of its genomic RNA into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at multiple sites to release essential non-structural proteins (NSPs) that form the viral replication and transcription complex.
This compound is designed to fit into the active site of the 3CL protease, covalently binding to it and preventing it from cleaving the viral polyproteins. This inhibition is the primary mechanism by which this compound exerts its antiviral effect, halting the production of functional viral machinery and thereby stopping viral replication. Due to the highly conserved nature of the 3CL protease among coronaviruses, this compound demonstrates broad-spectrum activity.
This compound is co-administered with a low dose of ritonavir (B1064). Ritonavir does not have activity against SARS-CoV-2 but acts as a pharmacokinetic enhancer. It is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing this compound. By inhibiting CYP3A4, ritonavir increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its antiviral efficacy.
References
Simnotrelvir: A Technical Guide on its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir, also known as SIM0417, is an orally bioavailable antiviral agent that has demonstrated significant therapeutic potential against SARS-CoV-2, the virus responsible for COVID-19.[1][2] Developed by Simcere Pharmaceutical, it functions as a potent and selective inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication.[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, encompassing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound is a peptidomimetic covalent inhibitor that targets the highly conserved 3CLpro of SARS-CoV-2.[1][5] The 3CLpro enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for the replication and transcription of the viral genome.[1] By binding to the active site of 3CLpro, this compound blocks this cleavage process, thereby halting viral replication.[6][7] Due to the conserved nature of the 3CLpro active site among various coronaviruses, this compound exhibits broad-spectrum activity.[1] To enhance its pharmacokinetic profile and systemic exposure, this compound is co-administered with ritonavir (B1064), a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic pathway for this compound.[6][8]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Preclinical Research
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in vitro.
| SARS-CoV-2 Variant | Cell Line | IC50 (nM) | Reference |
| Original Strain | Vero E6 | 24 | [9] |
| WIV04 | Vero E6 | 26 | [2] |
| Delta | Vero E6 | 34 | [2] |
| Omicron B.1.1.529 | Vero E6 | 43 | [2] |
In Vivo Efficacy in Animal Models
Preclinical studies in K18-hACE2 transgenic mice infected with the SARS-CoV-2 Delta variant have shown that oral administration of this compound in combination with ritonavir significantly reduces viral loads in the lungs and brain.[5][10]
Clinical Research
This compound, in combination with ritonavir, has undergone extensive clinical evaluation in Phase I, II, and III trials.
Phase I Clinical Trial
A first-in-human, randomized, double-blind, placebo-controlled Phase I study was conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[11]
Key Findings:
-
This compound was found to be safe and well-tolerated.[11]
-
Co-administration with ritonavir significantly increased the systemic exposure of this compound.[11] The apparent clearance of this compound decreased from 135-369 L/h when administered alone to 19.5-29.8 L/h with ritonavir.[11]
-
A dose of 750 mg this compound with 100 mg ritonavir twice daily was selected for further development.[11]
| Parameter | This compound Alone | This compound with Ritonavir | Reference |
| Apparent Clearance (CL/F) | 135-369 L/h | 19.5-29.8 L/h | [11] |
Phase II/III Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled Phase II/III clinical trial was conducted to assess the efficacy and safety of this compound plus ritonavir in adult patients with mild-to-moderate COVID-19.[4][12] A total of 1,208 patients were enrolled.[12]
Key Findings:
-
The primary endpoint was the time to sustained resolution of 11 COVID-19 symptoms.
-
Patients receiving this compound plus ritonavir had a significantly shorter time to symptom resolution compared to the placebo group (180.1 hours vs. 216.0 hours), a median reduction of 1.5 days.[4][12]
-
On day 5, the viral load in the this compound group was significantly lower than in the placebo group, with a 30-fold greater reduction.[12]
-
The incidence of adverse events was slightly higher in the this compound group (29.0%) compared to the placebo group (21.6%), with most events being mild to moderate.[12] An increase in blood triglyceride levels was noted in the treatment group.[12]
| Outcome | This compound + Ritonavir Group | Placebo Group | p-value | Reference |
| Time to Symptom Resolution | 180.1 hours (95% CI, 162.1 to 201.6) | 216.0 hours (95% CI, 203.4 to 228) | <0.001 | [12] |
| Viral Load Reduction at Day 5 (log10 copies/mL) | -4.995 | -4.236 | 0.0367 | [13] |
| Incidence of Adverse Events | 29.0% | 21.6% | - | [12] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Vero E6 cells)
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the viral RNA levels in the supernatant using quantitative real-time PCR (qRT-PCR) or by assessing the cytopathic effect (CPE).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve using a non-linear regression model.
K18-hACE2 Transgenic Mouse Model of SARS-CoV-2 Infection
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.
-
Infection: Mice are intranasally inoculated with a specific dose of SARS-CoV-2.
-
Drug Administration: Oral administration of this compound (co-formulated with ritonavir) or a vehicle control is initiated post-infection, typically twice daily for a specified number of days.
-
Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.
-
Endpoint Analysis: At specific time points post-infection, mice are euthanized, and lung and brain tissues are collected.
-
Viral Load Quantification: Viral loads in the tissues are quantified by qRT-PCR and/or plaque assay.
-
Histopathology: Lung tissues may be processed for histopathological analysis to assess inflammation and tissue damage.
Clinical Trial Workflow
The following diagram illustrates the typical workflow of the Phase II/III clinical trial for this compound.
Caption: Workflow of the Phase II/III clinical trial for this compound.
Conclusion
Early-stage research on this compound has provided compelling evidence for its therapeutic potential in the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 3CLpro, favorable preclinical profile, and robust clinical efficacy in reducing symptom duration and viral load in patients with mild-to-moderate disease underscore its importance as a valuable therapeutic option. Further research may explore its efficacy in different patient populations and against emerging SARS-CoV-2 variants.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 4. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 5. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and Safety of this compound/Ritonavir and Nirmatrelvir/Ritonavir in the Treatment of Moderate to Severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-human phase 1 study of this compound, a 3CL-like protease inhibitor for treatment of COVID-19, in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral antiviral this compound shows promise for treating mild COVID-19 | CIDRAP [cidrap.umn.edu]
- 13. journals.asm.org [journals.asm.org]
Methodological & Application
Simnotrelvir: In Vitro Antiviral Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir (also known as SIM0417) is an oral small-molecule antiviral agent that targets the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] It has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants and has been evaluated in clinical trials for the treatment of mild-to-moderate COVID-19.[3][4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound functions as a covalent inhibitor of the SARS-CoV-2 3CLpro (also known as the main protease, Mpro).[3][6] This enzyme is critical for the viral life cycle as it cleaves viral polyproteins into functional proteins required for viral replication and transcription.[7] By binding to and inhibiting 3CLpro, this compound effectively blocks the viral replication process.[2][3]
Figure 1: Mechanism of action of this compound.
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity and enzymatic inhibition of this compound against various SARS-CoV-2 variants and 3CLpro mutants.
Table 1: Cell-Based Antiviral Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) | IC90 (µM) | Reference |
| WIV04 (Original) | Vero E6 | 0.026 | - | [1][8] |
| Delta (B.1.617.2) | Vero E6 | 0.034 | - | [1][8] |
| Omicron (B.1.1.529) | Vero E6 | 0.043 | - | [1][8] |
| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | 0.267 ± 0.082 | [1] |
| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | 0.250 ± 0.067 | [1] |
| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | 0.449 ± 0.171 | [1] |
| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | 0.099 ± 0.052 | [1] |
| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | 0.254 ± 0.111 | [1] |
| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | 0.230 ± 0.093 | [1] |
| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | 0.803 ± 0.236 | [1] |
| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | 0.684 ± 0.188 | [1] |
IC50 (Half-maximal inhibitory concentration) and IC90 (90% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50% and 90%, respectively. Assays were conducted in the presence of a P-gp inhibitor.[1]
Table 2: Enzymatic Inhibition of this compound against Wild-Type and Mutant 3CLpro
| 3CLpro Target | IC50 (nM) | Reference |
| Wild-Type SARS-CoV-2 | 24 | [9] |
| Nirmatrelvir-Resistant Mutant: A260V | Potent Inhibition | [1] |
| Nirmatrelvir-Resistant Mutant: Y54A | Potent Inhibition | [1] |
| Nirmatrelvir-Resistant Mutant: (T21I + S144A) | Potent Inhibition | [1] |
| Nirmatrelvir-Resistant Mutant: F140A | Potent Inhibition | [1] |
| Nirmatrelvir-Resistant Mutant: H172Y | Potent Inhibition | [1] |
| Nirmatrelvir-Resistant Mutant: E166V | Potent Inhibition | [1] |
IC50 values for specific mutants were presented graphically in the source material, demonstrating potent inhibition. This compound showed better potency against the E166V mutation compared to nirmatrelvir.[1]
Experimental Protocols
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This protocol determines the concentration of this compound required to inhibit the cytopathic effect (CPE) of SARS-CoV-2 in cell culture.
Figure 2: Workflow for the cell-based antiviral assay.
Objective: To quantify the antiviral activity of this compound against live SARS-CoV-2.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock (desired variant)
-
This compound
-
P-glycoprotein (P-gp) inhibitor (e.g., CP-100356)[1]
-
96-well or 48-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
-
Luminometer
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density of 40,000 cells/well (or 100,000 cells/well for 48-well plates).[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the culture supernatant from the cells. Add the serially diluted this compound to the wells. A final concentration of 0.5 µM P-gp inhibitor should also be added to each well to counteract potential efflux pump activity.[1]
-
Infection: In a BSL-3 facility, infect the cells with the SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01 or a concentration of 100 TCID₅₀/0.05 mL.[1]
-
Incubation: Incubate the infected plates for 1 hour, then continue incubation for a total of 72 hours at 37°C in a 5% CO₂ incubator.[1][10]
-
Viability Assessment: After the incubation period, assess cell viability using a reagent like CellTiter-Glo, following the manufacturer's protocol. This typically involves adding the reagent to each well and incubating at room temperature for 10 minutes to stabilize the luminescent signal.[1][10]
-
Data Acquisition: Measure the luminescence using a microplate reader.[1]
Data Analysis:
-
Normalize the data using "cells only" (no virus, no compound) as 100% viability and "virus only" (no compound) as 0% viability controls.
-
Calculate the percentage of CPE reduction for each this compound concentration.
-
Determine the IC50 and IC90 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
3CLpro Enzymatic Inhibition Assay (FRET-based)
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the purified 3CL protease.
Figure 3: Workflow for the FRET-based enzymatic assay.
Objective: To determine the concentration of this compound required to inhibit 3CLpro enzymatic activity by 50% (IC50).
Materials:
-
Purified, recombinant SARS-CoV-2 3CLpro (Wild-Type or mutant)
-
Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate for 3CLpro
-
This compound
-
Assay buffer (specific composition depends on enzyme supplier)
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and add them to the assay plate.
-
Enzyme Addition: Add purified 3CLpro enzyme to each well containing the diluted compound. Include controls with enzyme and DMSO but no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells. The substrate is designed with a fluorophore and a quencher. When intact, fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.[1][11]
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Determine the initial velocity (rate) of the reaction for each concentration of this compound by calculating the slope of the linear phase of the fluorescence signal over time.
-
Normalize the reaction rates, setting the rate of the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound to the host cells used in the antiviral assays.
Figure 4: Workflow for the cytotoxicity assay.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero E6 cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo)[1]
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at the same density used for the antiviral assay.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include "cells only" controls with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) to accurately reflect the cytotoxicity under assay conditions.[1]
-
Viability Assessment: Measure cell viability using a luminescent-based assay like CellTiter-Glo, following the manufacturer's protocol.[1]
-
Data Acquisition: Read the luminescent signal on a microplate reader.
Data Analysis:
-
Normalize the data by setting the average signal from the "cells only" control wells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the CC50 value, the concentration at which cell viability is reduced by 50%, by fitting the data to a dose-response curve.
-
The Selectivity Index (SI) can be calculated as CC50 / IC50 to assess the therapeutic window of the compound.
References
- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anesthesiologydfw.com [anesthesiologydfw.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Simnotrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir (also known as SIM0417) is an orally bioavailable small-molecule inhibitor that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[4][5] By inhibiting Mpro, this compound effectively blocks viral replication. These application notes provide detailed protocols for commonly used cell-based assays to determine the in vitro efficacy of this compound against SARS-CoV-2.
Mechanism of Action of this compound
SARS-CoV-2, upon entering a host cell, releases its genomic RNA, which is then translated into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins that are essential for forming the replication and transcription complex (RTC). This compound is a covalent inhibitor that binds to the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby preventing the processing of the viral polyproteins and halting viral replication.
Quantitative Data Summary
The antiviral activity of this compound has been evaluated against various SARS-CoV-2 variants in different cell-based assays. The key parameters are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).
| SARS-CoV-2 Variant | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| WIV04 (Wild Type) | Vero E6 | CPE | 0.026 | >100 | >3846 | |
| Delta | Vero E6 | CPE | 0.034 | >100 | >2941 | |
| Omicron B.1.1.529 | Vero E6 | CPE | 0.043 | >100 | >2325 | |
| Omicron BA.1 | Vero E6 | CPE | 0.148 | >100 | >675 | |
| Omicron BA.4 | Vero E6 | CPE | 0.189 | >100 | >529 | |
| Omicron BA.5 | Vero E6 | CPE | 0.208 | >100 | >480 | |
| Omicron CH.1.1 | Vero E6 | CPE | 0.065 | >100 | >1538 | |
| Omicron XBB.1.5 | Vero E6 | CPE | 0.082 | >100 | >1219 | |
| Omicron XBB.1.16 | Vero E6 | CPE | 0.130 | >100 | >769 | |
| Omicron EG.5 | Vero E6 | CPE | 0.174 | >100 | >574 | |
| Omicron JN.1 | Vero E6 | CPE | 0.124 | >100 | >806 |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Deuremidevir and this compound–Ritonavir for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 5. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Simnotrelvir Enzymatic Inhibition Assay for 3CLpro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir (formerly SIM0417) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[4] The absence of a human homolog for 3CLpro makes it an attractive target for antiviral therapies with a potentially high therapeutic index.[5] this compound was developed through the structure-based optimization of boceprevir, an approved inhibitor of the hepatitis C virus (HCV) protease.[5][6] It acts as a covalent inhibitor, demonstrating a strong binding affinity to the 3CLpro active site.[7]
These application notes provide a detailed protocol for performing an in vitro enzymatic inhibition assay to determine the potency of this compound against SARS-CoV-2 3CLpro.
Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the catalytic dyad of the 3CLpro enzyme. It forms a covalent bond with the catalytic cysteine residue, thereby blocking the enzyme's ability to cleave viral polyproteins and inhibiting viral replication.[6][7] This covalent mechanism of action contributes to its potent antiviral activity.
Data Presentation
Inhibitory Activity of this compound against SARS-CoV-2 3CLpro and Variants
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SARS-CoV-2 3CLpro | 24 | Enzymatic Assay | [1] |
| This compound | SARS-CoV-2 3CLpro | 34 | Enzymatic Assay | [2] |
Antiviral Activity of this compound against SARS-CoV-2 Variants in Cell-Based Assays
| Variant | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 WIV04 | Vero E6 | 0.026 | [8] |
| Delta | Vero E6 | 0.034 | [8] |
| Omicron B.1.1.529 | Vero E6 | 0.043 | [8] |
| Omicron BA.1 | Vero E6 | Not specified | [8] |
| Omicron BA.4 | Vero E6 | Not specified | [8] |
| Omicron BA.5 | Vero E6 | Not specified | [8] |
| Omicron CH.1.1 | Vero E6 | Not specified | [8] |
| Omicron XBB.1.5 | Vero E6 | Not specified | [8] |
| Omicron XBB.1.16 | Vero E6 | 0.130 ± 0.020 | [8] |
| Omicron EG.5 | Vero E6 | 0.174 ± 0.097 | [8] |
| Omicron JN.1 | Vero E6 | 0.124 ± 0.031 | [8] |
Experimental Protocols
Protocol 1: In Vitro 3CLpro Enzymatic Inhibition Assay (FRET-based)
This protocol is based on a common Förster Resonance Energy Transfer (FRET) assay format used for measuring 3CLpro activity.[4][9]
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET-based substrate: (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2 or similar
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with Ex/Em wavelengths of ~360 nm/460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of ≤1%.
-
Dilute the recombinant 3CLpro enzyme to the desired working concentration (e.g., 50 nM) in assay buffer.[10]
-
Dilute the FRET substrate to the desired working concentration (e.g., 20 µM) in assay buffer.[10]
-
-
Assay Setup:
-
Add 10 µL of the diluted this compound solution to the appropriate wells of the microplate.
-
For positive control wells (no inhibition), add 10 µL of assay buffer with the corresponding DMSO concentration.
-
For negative control wells (background fluorescence), add 20 µL of assay buffer.
-
Add 20 µL of the diluted 3CLpro enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em ~360/460 nm) at regular intervals (e.g., every minute) for 60 minutes at room temperature.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for the 3CLpro enzymatic inhibition assay.
Caption: Inhibition of 3CLpro by this compound blocks viral replication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Simnotrelvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on Simnotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The accompanying protocols offer detailed methodologies for replicating key experiments in appropriate animal models.
Introduction to this compound
This compound is an orally bioavailable antiviral agent that targets the 3CLpro of SARS-CoV-2, an enzyme critical for viral replication.[1][2] By inhibiting this protease, this compound prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[3] It is often co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] This inhibition slows the metabolism of this compound, leading to higher plasma concentrations and a longer half-life, thus enhancing its antiviral efficacy.
Mechanism of Action
This compound functions as a covalent inhibitor, forming a stable bond with the active site of the 3CLpro. The 3CLpro is highly conserved across various coronaviruses, suggesting that this compound may have broad-spectrum activity.
Animal Models for In Vivo Assessment
The selection of an appropriate animal model is crucial for evaluating the efficacy, pharmacokinetics, and safety of antiviral candidates. The following models have been utilized in the preclinical assessment of this compound.
K18-hACE2 Transgenic Mice
This is the primary model for assessing the in vivo antiviral efficacy of this compound against SARS-CoV-2. These mice are genetically engineered to express the human angiotensin-converting enzyme 2 (hACE2), the receptor used by SARS-CoV-2 for cellular entry, making them susceptible to infection and subsequent disease pathology that mimics aspects of human COVID-19.
Rats and Cynomolgus Monkeys
These non-rodent and rodent species are standard models for pharmacokinetic (PK) and toxicology studies. They are used to determine key PK parameters such as oral bioavailability, plasma clearance, and half-life, as well as to establish the safety profile and determine the No Observed Adverse Effect Level (NOAEL).
C57BL/J Mice
These mice have been used to evaluate the distribution and concentration of this compound in plasma and lung tissue, providing valuable data on drug exposure at the site of infection.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in K18-hACE2 Mice
| Parameter | SARS-CoV-2 Strain | Treatment Group (oral, twice daily) | Result | Reference |
| Lung Viral Load | Delta (B.1.617.2) | This compound (50 mg/kg) + Ritonavir (50 mg/kg) | Significant reduction | |
| Lung Viral Load | Delta (B.1.617.2) | This compound (200 mg/kg) + Ritonavir (50 mg/kg) | Significant reduction | |
| Brain Viral Load | Delta (B.1.617.2) | This compound (50 mg/kg) + Ritonavir (50 mg/kg) | Significant reduction | |
| Brain Viral Load | Delta (B.1.617.2) | This compound (200 mg/kg) + Ritonavir (50 mg/kg) | Virus eliminated |
Table 2: Pharmacokinetic Profile of this compound
| Animal Model | Administration | Dose | Oral Bioavailability (F) | Plasma Clearance | Elimination Half-life (t½) | Reference |
| Rat | IV | 15 mg/kg | - | Moderate to high | 0.45 h | |
| Rat | PO | 15 mg/kg | 35.3% | - | - | |
| Cynomolgus Monkey | IV | 5 mg/kg | - | Moderate to high | 1.7 h | |
| Cynomolgus Monkey | PO | 5 mg/kg | 41.9% | - | - |
Table 3: Safety and Toxicology of this compound
| Animal Model | Study Duration | NOAEL | Cmax at NOAEL | Reference |
| Rat | 2 weeks (GLP) | 1000 mg/kg/day | 16,950 ng/mL | |
| Cynomolgus Monkey | 2 weeks (GLP) | 600 mg/kg/day | 26,450 ng/mL |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in K18-hACE2 Mice
1. Animals:
-
Use male K18-hACE2 transgenic mice, typically 6-8 weeks old.
-
Acclimatize animals for at least 7 days before the experiment.
2. Virus Infection:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intranasally inoculate with a specified plaque-forming unit (PFU) of the desired SARS-CoV-2 strain (e.g., Delta or Omicron variants).
3. Drug Administration:
-
Prepare a formulation of this compound for oral gavage. If co-administering with ritonavir, prepare the combination.
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
Administer the drug or vehicle control orally twice daily for the duration of the study.
4. Monitoring and Sample Collection:
-
Monitor body weight and clinical signs of disease daily.
-
On specified days post-infection (e.g., Day 2 and Day 4), euthanize a subset of mice from each group.
-
Harvest lungs and brain tissue. A portion of the tissue should be flash-frozen for viral load analysis, and another portion fixed in formalin for histopathology.
5. Endpoint Analysis:
-
Viral Load: Homogenize tissue samples and extract RNA. Quantify viral RNA levels using quantitative real-time PCR (qRT-PCR). Alternatively, determine infectious virus titers using a plaque assay on Vero E6 cells.
-
Histopathology: Embed fixed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate for pathological changes such as inflammation and tissue damage.
Protocol 2: Pharmacokinetic Study in Rats
1. Animals:
-
Use male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.
-
Fast animals overnight before dosing.
2. Drug Administration:
-
Intravenous (IV) Group: Administer a single dose of this compound dissolved in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound suspension or solution by oral gavage.
3. Blood Sampling:
-
Collect serial blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:
-
For IV administration: Clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
For PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC).
-
Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
These notes and protocols provide a foundation for conducting in vivo research on this compound. Adherence to institutional animal care and use committee (IACUC) guidelines and appropriate biosafety practices is mandatory for all described procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anesthesiologydfw.com [anesthesiologydfw.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Simnotrelvir in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simnotrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1] Preclinical evaluation in animal models, such as mice, is a crucial step in determining the pharmacokinetic profile of antiviral candidates like this compound. These application notes provide a comprehensive overview of the pharmacokinetic analysis of this compound in mice, including detailed experimental protocols and data presentation. Co-administration with ritonavir (B1064), a cytochrome P450 3A4 (CYP3A4) inhibitor, has been shown to significantly increase the plasma concentration of this compound by reducing its metabolism.[2]
Mechanism of Action
This compound functions as a covalent inhibitor of the SARS-CoV-2 3CLpro. This protease is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication. By inhibiting 3CLpro, this compound effectively blocks the viral life cycle.[3]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in C57BL/J mice after oral administration.
Table 1: Plasma Pharmacokinetic Parameters of this compound in C57BL/J Mice (Twice Daily Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |
| This compound + Ritonavir | 50 + 50 | 18500 | 0.5 |
| This compound + Ritonavir | 200 + 50 | 49300 | 0.5 |
Data compiled from preclinical studies.
Table 2: Tissue Distribution of this compound in C57BL/J Mice (Single Oral Dose of 200 mg/kg this compound + 50 mg/kg Ritonavir)
| Time (h) | Plasma (ng/mL) | Lung (ng/g) | Brain (ng/g) |
| 0.5 | 38033.3 ± 9010.1 | 51166.7 ± 11093.4 | 10066.7 ± 1504.4 |
| 1 | 31100.0 ± 4505.6 | 45700.0 ± 11129.7 | 9333.3 ± 1607.3 |
| 2 | 19633.3 ± 3150.1 | 32866.7 ± 5507.6 | 7033.3 ± 1001.7 |
| 4 | 9966.7 ± 2059.9 | 19133.3 ± 3868.2 | 4466.7 ± 757.2 |
| 8 | 3266.7 ± 832.7 | 7866.7 ± 1750.2 | 2000.0 ± 435.9 |
| 12 | 1146.7 ± 250.1 | 3186.7 ± 705.0 | 940.0 ± 131.1 |
| 24 | 200.3 ± 45.0 | 608.3 ± 135.0 | 254.7 ± 35.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Husbandry
-
Species: Mus musculus (C57BL/J strain)
-
Age: 7-8 weeks
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water should be provided ad libitum.
-
Acclimation: Allow for a minimum of a one-week acclimation period before the start of the experiment.
Formulation and Dosing
-
Vehicle: A suspension of 0.5% (w/v) methylcellulose (B11928114) and 2% (v/v) Tween 80 in sterile water is a suitable vehicle for oral administration.[4]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound and, if applicable, ritonavir.
-
Prepare the vehicle solution.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.
-
-
Administration:
-
Administer the formulation orally via gavage.
-
The volume of administration should be based on the body weight of the individual mouse (typically 10 mL/kg).
-
Experimental Workflow for Pharmacokinetic Analysis
Sample Collection
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Sampling (for tissue distribution studies):
-
At the designated time points, euthanize the mice by an approved method.
-
Perfuse the circulatory system with cold saline to remove blood from the tissues.
-
Excise the tissues of interest (e.g., lung, brain, liver, kidney).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a specific volume of plasma.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Tissue Samples:
-
Thaw tissue samples on ice.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue.
-
Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.
-
Perform protein precipitation on the tissue homogenate as described for plasma samples.
-
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma and tissue homogenates. The following are suggested starting parameters based on published methods for this compound analysis in biological matrices.[5][6][7]
Table 3: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[5] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | Optimized to achieve good separation from matrix components |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Q1: 550.20 Da, Q3: 160.15 Da[5] |
| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound |
Note: Method validation should be performed according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability.
Conclusion
These application notes provide a framework for conducting the pharmacokinetic analysis of this compound in mice. The provided protocols and data tables serve as a valuable resource for researchers in the field of antiviral drug development. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible pharmacokinetic data, which is critical for the advancement of promising therapeutic agents like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound/ritonavir - Wikipedia [en.wikipedia.org]
- 3. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a LC-MS/MS method for the simultaneous determination of this compound and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Dosing and Administration of Simnotrelvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the preclinical dosing, administration, pharmacokinetics, and safety of Simnotrelvir, a potent inhibitor of the SARS-CoV-2 main protease (3CLpro). The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is a covalent inhibitor of the coronavirus main proteinase (3CLpro), also known as 3C-like protease, with an IC50 of 24 nM for SARS-CoV-2 3CLpro[1]. By binding to this essential viral enzyme, this compound blocks the processing of viral polyproteins, thereby inhibiting viral replication[2][3]. It has demonstrated potent pan-coronavirus activity[4][5].
Mechanism of Action of this compound.
Data Presentation
Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Rat | 15 | IV | - | - | - | 0.45 | - | |
| Rat | 15 | PO | - | - | - | - | 35.3 | |
| Rat | 15 (with 30 mg/kg Ritonavir) | PO | - | - | - | - | - | |
| Monkey | 5 | IV | - | - | - | 1.7 | - | |
| Monkey | 5 | PO | - | - | - | - | 41.9 | |
| Monkey | 5 (with 15 mg/kg Ritonavir) | PO | - | - | - | - | - | |
| C57BL/J Mouse | 50 (with 50 mg/kg Ritonavir) | PO (BID) | 18500 | 0.5 | - | - | - | |
| C57BL/J Mouse | 200 (with 50 mg/kg Ritonavir) | PO (BID) | 49300 | 0.5 | - | - | - |
Toxicology Profile of this compound
| Species | Duration | Dose (mg/kg/day) | NOAEL (mg/kg/day) | Cmax at NOAEL (ng/mL) | Key Findings | Reference |
| Rat | 14 days | 30, 180, 1000 | 1000 | 16950 | Well tolerated, dose-dependent increase in plasma exposure. | |
| Monkey | 14 days | 40, 160, 600 | 600 | 26450 | Well tolerated, dose-dependent increase in plasma exposure. |
Experimental Protocols
In Vivo Efficacy Assessment in K18-hACE2 Transgenic Mouse Model
This protocol describes the evaluation of this compound's antiviral efficacy in a lethal infection model using K18-hACE2 transgenic mice challenged with SARS-CoV-2.
Workflow for in vivo efficacy study.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 Delta variant
-
This compound
-
Ritonavir (optional, as a pharmacokinetic enhancer)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Gavage needles (20-22 gauge)
-
Syringes
-
Anesthetic (e.g., isoflurane)
-
BSL-3 containment facility and appropriate PPE
Procedure:
-
Animal Acclimation: Acclimate K18-hACE2 mice to the BSL-3 facility for at least 72 hours prior to infection.
-
Virus Challenge: Anesthetize mice with isoflurane (B1672236) and intranasally inoculate with a lethal dose of SARS-CoV-2 Delta variant.
-
Group Allocation: Randomly assign mice to treatment and control groups (e.g., vehicle control, this compound 50 mg/kg + Ritonavir 50 mg/kg, this compound 200 mg/kg + Ritonavir 50 mg/kg).
-
Drug Administration:
-
Prepare a suspension of this compound (and Ritonavir, if applicable) in the chosen vehicle.
-
Administer the designated treatment via oral gavage twice daily, starting shortly after infection.
-
-
Monitoring:
-
Record body weight and clinical signs of disease daily.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., day 2 and day 4 post-infection), euthanize a subset of mice from each group.
-
Collect lung and brain tissues for viral load quantification and histopathological analysis.
-
For viral load, homogenize tissues and extract RNA. Perform RT-qPCR to quantify SARS-CoV-2 RNA levels.
-
Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice or rats following oral administration.
Workflow for pharmacokinetic study.
Materials:
-
Sprague-Dawley rats or C57BL/J mice
-
This compound
-
Vehicle for oral administration
-
Gavage needles
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Fast animals overnight prior to dosing.
-
Drug Administration: Administer a single oral dose of this compound via gavage.
-
Blood Collection:
-
Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or retro-orbital sinus).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%).
-
In Vivo Toxicology Assessment
This protocol provides a general framework for conducting a 14-day repeat-dose toxicology study of this compound in rats and monkeys.
Materials:
-
Sprague-Dawley rats and Cynomolgus monkeys
-
This compound
-
Vehicle for oral administration
-
Gavage tubes and syringes (for rats) or appropriate oral dosing equipment for monkeys
-
Equipment for clinical observations, body weight measurement, food consumption, and collection of blood and urine for clinical pathology.
-
Necropsy and histology equipment.
Procedure:
-
Dose Groups: Establish multiple dose groups (e.g., low, mid, high) and a vehicle control group.
-
Daily Dosing: Administer this compound or vehicle orally once or twice daily for 14 consecutive days.
-
Observations:
-
Conduct and record clinical observations daily.
-
Measure body weight and food consumption at regular intervals.
-
-
Clinical Pathology:
-
Collect blood and urine samples at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day dosing period, perform a full necropsy on all animals.
-
Collect and preserve a comprehensive set of tissues for histopathological examination.
-
-
Toxicokinetics:
-
Collect blood samples at specified time points on day 1 and day 14 to determine the systemic exposure to this compound.
-
-
Data Analysis:
-
Analyze all collected data to identify any potential toxic effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Disclaimer: These protocols are intended for informational purposes only and should be adapted and validated by researchers based on their specific experimental needs and in compliance with all applicable institutional and regulatory guidelines for animal care and use.
References
Application Notes and Protocols for Simnotrelvir in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Simnotrelvir (also known as SIM0417 or SARS-CoV-2-IN-41) in cell culture-based experiments for antiviral research. This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication.[1][2] By targeting this key component of the viral life cycle, this compound effectively curbs the propagation of the virus.
Mechanism of Action
This compound is a peptidomimetic inhibitor that functions by covalently binding to the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 3CLpro.[1] This irreversible binding obstructs the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins (nsps). The prevention of this cleavage step is critical as it halts the formation of the viral replication-transcription complex, thereby inhibiting viral replication.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H30F3N5O4S2 | [3] |
| Molecular Weight | 549.63 g/mol | [3] |
| Target | SARS-CoV-2 3C-like protease (3CLpro) | [1][3] |
| IC50 (Enzymatic Assay) | 24 nM | [3] |
| Solubility | DMSO: 100 mg/mL (181.94 mM)Ethanol: 100 mg/mLWater: Insoluble | [3] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent1 month at -20°C in solvent | [3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM)
Protocol for Stock Solution (10 mM):
-
Equilibrate the this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of this compound (MW: 549.63), add 181.94 µL of DMSO.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
Protocol for Working Solutions:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
Cell Culture and Maintenance
The African green monkey kidney cell line, Vero E6, is highly susceptible to SARS-CoV-2 infection and is a commonly used model for antiviral studies.
Vero E6 Cell Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 5-10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Subculture cells when they reach 80-90% confluency.
Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of this compound to protect Vero E6 cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
SARS-CoV-2 viral stock
-
This compound working solutions
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Workflow for the antiviral activity assay of this compound.
Protocol:
-
Seed Vero E6 cells into a 96-well plate at a density of 40,000 cells/well and incubate overnight.[1]
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[1]
-
Incubate the plates for 72 hours at 37°C with 5% CO2.[1]
-
After incubation, add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls to calculate the percentage of CPE reduction.
-
Determine the 50% effective concentration (EC50) value by fitting the data to a dose-response curve.
Quantitative Data for this compound Antiviral Activity:
| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | Reference |
| WIV04 (Original) | Vero E6 | 0.026 | [1] |
| Delta | Vero E6 | 0.034 | [1] |
| Omicron BA.1 | Vero E6 | 0.148 ± 0.062 | [1] |
| Omicron BA.4 | Vero E6 | 0.189 ± 0.006 | [1] |
| Omicron BA.5 | Vero E6 | 0.208 ± 0.055 | [1] |
| Omicron CH.1.1 | Vero E6 | 0.065 ± 0.006 | [1] |
| Omicron XBB.1.5 | Vero E6 | 0.082 ± 0.058 | [1] |
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the therapeutic index.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS
-
This compound working solutions
-
96-well clear-bottom plates
-
MTT or CellTiter-Blue® Cell Viability Assay kit
-
Spectrophotometer or fluorometer
Protocol:
-
Seed Vero E6 cells into a 96-well plate at a density of 40,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the culture medium and add 100 µL of the diluted this compound solutions. Include "cells only" (no compound) as a control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., MTT or CellTiter-Blue®).
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) value by fitting the data to a dose-response curve.
Note: Preclinical studies have shown that this compound has a good in vitro safety profile with no significant inhibitory activities against a panel of human proteins and a low potential for cardiovascular risk.[3]
Data Presentation and Interpretation
The primary endpoints for in vitro evaluation of this compound are the EC50 and CC50 values. The therapeutic potential is often expressed as the Selectivity Index (SI), calculated as follows:
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells, suggesting a more favorable safety profile.
Conclusion
This compound is a promising antiviral agent against SARS-CoV-2, including various variants of concern. The protocols outlined in these application notes provide a framework for researchers to effectively prepare and evaluate the efficacy and cytotoxicity of this compound in cell culture models. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to the ongoing efforts in the development of effective COVID-19 therapeutics.
References
- 1. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antiviral activity of this compound against key epidemic SARS-CoV-2 variants with a high resistance barrier | Semantic Scholar [semanticscholar.org]
- 3. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Simnotrelvir in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Simnotrelvir is an orally bioavailable antiviral drug that targets the 3C-like protease (3CLpro), also known as the main protease (Mpro), of the SARS-CoV-2 virus.[1][2][3] This enzyme is crucial for cleaving viral polyproteins into functional non-structural proteins, a necessary step for viral replication.[1] By inhibiting 3CLpro, this compound effectively blocks the viral life cycle.[4] this compound is often co-administered with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Ritonavir acts as a pharmacokinetic enhancer, inhibiting the metabolism of this compound and thereby increasing its plasma concentration and duration of action.
Accurate and reliable quantification of this compound in biological matrices like serum and plasma is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials to ensure its safety and efficacy. This application note provides a detailed protocol for the quantification of this compound in human serum using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Mechanism of Action
This compound acts as a covalent inhibitor of the SARS-CoV-2 3CL protease. This protease is vital for processing viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA. By blocking the protease's active site, this compound prevents the maturation of non-structural proteins required for the virus to replicate, thus halting the infection.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Simnotrelvir Solubility Challenges in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility issues encountered with simnotrelvir, a potent SARS-CoV-2 3CL protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water but exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid precipitation, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound powder is not dissolving in the initial solvent. What should I do?
A3: If you encounter difficulty dissolving this compound powder, consider the following troubleshooting steps:
-
Ensure the correct solvent is being used: this compound is soluble in organic solvents like DMSO and ethanol, but not in water.
-
Apply gentle heating: Warming the solution in a 37°C water bath can help facilitate dissolution.
-
Use mechanical agitation: Vortexing or sonicating the solution can help break up powder clumps and enhance dissolution.
-
Increase the solvent volume: If the intended concentration of your stock solution is too high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.
Q4: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. To prevent this:
-
Check the final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% to minimize solvent toxicity and solubility issues.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your medium, perform intermediate dilutions in the cell culture medium.
-
Add the this compound solution to the medium while vortexing: This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 181.94 mM | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO. |
| Ethanol | 100 mg/mL | 181.94 mM | |
| Water | Insoluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.55 mM | A clear solution can be achieved with this formulation. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.55 mM | SBE-β-CD can be used as a complexation agent. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.55 mM | Suitable for in vivo oral administration studies. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 549.63 g/mol | |
| Molecular Formula | C22H30F3N5O4S2 | |
| XLogP3-AA | 2.1 | PubChem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (549.63 g/mol ), calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 5.4963 mg of this compound in 1 mL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Solubility using Solid Dispersion (Solvent Evaporation Method)
This method is a general approach and may require optimization for this compound.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG) 6000, polyvinylpyrrolidone (B124986) (PVP) K30) in a suitable common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen until a clear, solvent-free film is formed.
-
Drying: Further dry the film under vacuum to ensure complete removal of the solvent.
-
Pulverization: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator.
Protocol 3: General Method for Enhancing Solubility using Cyclodextrin (B1172386) Complexation (Kneading Method)
This is a general protocol and should be optimized for this compound.
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) in a mortar in a 1:1 or 1:2 molar ratio.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Storage: Store the cyclodextrin complex in a well-closed container in a cool, dry place.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: A logical workflow for troubleshooting common in vitro solubility issues.
Caption: A typical experimental workflow for determining the solubility of a compound.
References
Troubleshooting Simnotrelvir antiviral activity variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simnotrelvir. The information provided is intended to help address potential variability in experimental results and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable antiviral drug that specifically targets the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is crucial for the replication of the virus as it is responsible for cleaving viral polyproteins into functional proteins. By inhibiting 3CLpro, this compound blocks the viral replication cycle.[2]
Q2: Against which SARS-CoV-2 variants has this compound shown activity?
A2: In vitro studies have demonstrated that this compound exhibits potent antiviral activity against a range of SARS-CoV-2 variants, including Delta and various Omicron sublineages.[3][4][5]
Q3: What are the typical in vitro assays used to evaluate this compound's activity?
A3: The antiviral activity of this compound is commonly assessed using two main types of in vitro assays:
-
Enzymatic Assays: These assays directly measure the inhibitory effect of this compound on the activity of purified 3CLpro. A common format is a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Cell-Based Assays: These assays evaluate the ability of this compound to inhibit viral replication in cultured cells. The plaque reduction assay (PRA) is a gold standard method for this purpose.
Q4: Has resistance to this compound been observed?
A4: While the potential for resistance exists with any antiviral, studies have suggested that this compound has a high barrier to resistance. Serial passage experiments in the presence of the drug have shown only minor reductions in susceptibility.
Troubleshooting Guide: Variability in this compound Antiviral Activity
Variability in the measured antiviral activity of this compound can arise from several factors related to the experimental setup. This guide provides potential causes and solutions to help researchers troubleshoot their experiments.
Table 1: Troubleshooting Guide for this compound Antiviral Assays
| Observed Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50/EC50 values (Lower Potency) | Cell Line Issues: - Low expression of ACE2 and TMPRSS2 receptors. - High passage number of cells leading to altered phenotype. - Mycoplasma contamination. | - Use cell lines known to be highly permissive to SARS-CoV-2 infection (e.g., Vero E6, Calu-3). - Use low passage number cells and maintain a consistent passage number for all experiments. - Regularly test cell cultures for mycoplasma contamination. |
| Viral Stock Issues: - Incorrect viral titer. - Presence of defective interfering particles. - Use of a viral variant with reduced susceptibility. | - Accurately titrate the viral stock before each experiment using a reliable method like a plaque assay. - Prepare fresh viral stocks from a well-characterized source. - Confirm the genetic identity of the viral strain being used. | |
| Assay Conditions: - Suboptimal drug concentration range. - Incorrect incubation times. - High serum concentration in the media interfering with drug activity. | - Perform a dose-response curve with a wide range of this compound concentrations. - Optimize incubation times for both virus infection and drug treatment. - Consider reducing the serum concentration during the drug treatment phase, if compatible with cell health. | |
| High variability between replicate wells or experiments | Inconsistent Cell Seeding: - Uneven cell density across the plate. | - Ensure a homogenous cell suspension before seeding. - Check for and minimize edge effects in multi-well plates. |
| Pipetting Errors: - Inaccurate dispensing of virus, cells, or drug. | - Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and consistency. | |
| Assay Readout Inconsistency: - Subjectivity in plaque counting. - Fluctuations in plate reader performance. | - For plaque assays, have a consistent and blinded reader, or use automated imaging and analysis. - For enzymatic assays, ensure the plate reader is properly calibrated and maintained. | |
| No antiviral activity observed | Drug Inactivity: - Improper storage or handling of this compound. - Degradation of the compound. | - Store this compound according to the manufacturer's instructions. - Prepare fresh drug solutions for each experiment. |
| Assay Failure: - Complete cell death due to viral cytotoxicity. - Failure of the detection reagent. | - Include a positive control (another known 3CLpro inhibitor) and a negative control (vehicle only) in every experiment. - Verify that the viral inoculum is not causing complete cell lysis before the end of the assay. - Check the expiration date and proper functioning of all assay reagents. |
Experimental Protocols
SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)
This protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay to measure the inhibition of SARS-CoV-2 3CLpro by this compound.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO (for dissolving this compound)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the recombinant SARS-CoV-2 3CLpro to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
SARS-CoV-2 Plaque Reduction Assay (PRA)
This protocol outlines the steps for a standard plaque reduction assay to determine the EC50 of this compound in a cell-based system.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock of known titer
-
This compound
-
DMSO
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% Avicel in infection medium)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare a dilution of the SARS-CoV-2 stock in infection medium to yield a countable number of plaques (e.g., 50-100 plaques per well).
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation, remove the viral inoculum and add the different concentrations of this compound (or vehicle control) to the respective wells.
-
Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
After the incubation period, fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in the SARS-CoV-2 life cycle.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Experimental workflow for a Plaque Reduction Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards increased accuracy and reproducibility in SARS-CoV-2 next generation sequence analysis for public health surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral susceptibility testing with a cell line which expresses beta-galactosidase after infection with herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Simnotrelvir-induced cytotoxicity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of simnotrelvir-induced cytotoxicity in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro cytotoxicity assays with this compound.
Question 1: My colorimetric viability assay (e.g., MTT, MTS) shows inconsistent or unexpectedly high/low results. What could be the cause?
Answer:
Colorimetric assays are susceptible to interference from the test compound itself. This compound, like other chemical compounds, might directly react with the assay reagents or possess optical properties that skew absorbance readings. It is crucial to run proper controls to identify and correct for such interference.
Table 1: Troubleshooting Common Colorimetric Assay Issues
| Issue | Possible Cause | Recommended Solution |
| High Background Absorbance | The compound absorbs light at the same wavelength as the formazan (B1609692) product.[1][2] | Run a "compound-only" control (compound in media without cells). Subtract this background absorbance from the readings of your treated cells.[2] |
| The compound directly reduces the tetrazolium salt (e.g., MTT) to formazan, giving a false positive for cell viability.[2] | Test for direct reduction by adding the compound to cell-free medium with the assay reagent. If a color change occurs, the assay is not suitable. | |
| Low Absorbance Values / No Signal | Insufficient number of viable cells or compromised metabolic activity.[1] | Ensure optimal cell seeding density and that cells are healthy before treatment. |
| The solvent used for this compound (e.g., DMSO) is at a toxic concentration. | Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO) and include a vehicle-only control. | |
| The compound interferes with mitochondrial respiration, which is what the MTT assay measures, potentially uncoupling it from actual cell viability. | Confirm findings with an assay that has a different mechanism, such as a membrane integrity assay (e.g., LDH release). | |
| High Variability Between Replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. |
| "Edge effect" on the 96-well plate due to evaporation. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. |
Question 2: I'm observing significant cell death with this compound treatment. How can I determine the mechanism and potentially mitigate this effect?
Answer:
Observed cytotoxicity can stem from on-target effects, off-target effects, or experimental artifacts. A systematic approach is needed to understand and address the issue.
Table 2: Strategies to Investigate and Mitigate this compound Cytotoxicity
| Strategy | Description | Key Considerations |
| Optimize Concentration and Exposure Time | Cytotoxicity is often dose- and time-dependent. | Perform a detailed dose-response and time-course experiment to find the therapeutic window where antiviral activity is present without significant cytotoxicity. |
| Use Orthogonal Assays | No single assay is perfect. Using multiple assays with different endpoints provides a more complete picture of cell health. | Combine a metabolic assay (e.g., MTT, which measures mitochondrial function) with a membrane integrity assay (e.g., LDH, which measures cell lysis). |
| Assess Apoptosis Markers | Determine if cell death is occurring through programmed cell death (apoptosis). | Measure the activity of key apoptosis enzymes like caspases. Caspases-3, 8, and 9 are pivotal in apoptosis pathways. |
| Evaluate Mitochondrial Health | Some antiviral compounds can cause off-target mitochondrial toxicity. | Assess changes in mitochondrial membrane potential or mitochondrial DNA copy number. Viral infections themselves can also alter mitochondrial function. |
| Consider Co-treatments | If a specific mechanism like oxidative stress is suspected, co-treatment with an antioxidant might offer protection. | Co-treatment with antioxidants like N-acetylcysteine could mitigate cytotoxicity if it is mediated by reactive oxygen species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is an orally administered small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This enzyme is essential for the virus to cleave its polyproteins into functional units, making it a critical step in viral replication. By inhibiting 3CLpro, this compound blocks this process.
Q2: Is this compound expected to be cytotoxic to host cells? The 3CLpro enzyme has a specific cleavage site that is not found in human proteases, which provides a degree of selectivity and should, in principle, reduce off-target effects and cytotoxicity. However, all drugs can exhibit off-target effects, particularly at higher concentrations. Preclinical studies have indicated a favorable safety profile, but in vitro cytotoxicity can still be observed under certain experimental conditions.
Q3: What is the recommended solvent for this compound in in vitro assays? this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. It is critical to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. Researchers must ensure the final DMSO concentration in the cell culture is low (e.g., ≤0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect? A cytotoxic effect causes cell death, which can be measured by assays that detect membrane leakage (LDH assay) or markers of apoptosis (caspase activity). A cytostatic effect inhibits cell proliferation without necessarily killing the cells. This can be observed as a plateau in cell number over time. To distinguish between the two, you can combine a viability assay (like MTT) with a cell counting method or a membrane integrity assay (like LDH). If metabolic activity (MTT signal) decreases but membrane integrity remains intact (low LDH release), the effect may be primarily cytostatic.
Experimental Protocols & Visualizations
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound dilutions to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader (absorbance at ~490 nm and ~680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is critical to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure absorbance at 490 nm (for formazan) and 680 nm (for background).
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
-
Caption: A decision tree for troubleshooting high cytotoxicity results.
Signaling Pathway: Caspase-Dependent Apoptosis
Drug-induced cytotoxicity can occur via apoptosis, a form of programmed cell death. The process is often executed by a family of proteases called caspases. The intrinsic (or mitochondrial) pathway is a common route for chemical-induced apoptosis.
References
Technical Support Center: Enhancing Simnotrelvir Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Simnotrelvir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism limiting the oral bioavailability of this compound?
A1: this compound is a substrate for the cytochrome P450 3A (CYP3A) enzyme.[1][2] This enzyme, predominantly found in the liver and intestines, is responsible for the extensive first-pass metabolism of this compound, which significantly reduces the amount of active drug reaching systemic circulation.[1][3]
Q2: What is the most common strategy to improve the oral bioavailability of this compound in animal studies?
A2: The most widely used and effective strategy is the co-administration of this compound with ritonavir (B1064), a potent inhibitor of CYP3A enzymes.[1][2][4] By inhibiting CYP3A-mediated metabolism, ritonavir acts as a pharmacokinetic enhancer, leading to a substantial increase in the plasma concentration and overall exposure of this compound.[1][2]
Q3: Are there other potential strategies to enhance this compound's bioavailability besides using ritonavir?
A3: While co-administration with ritonavir is the most documented approach, other formulation strategies applicable to poorly soluble and/or metabolically unstable drugs could be explored. These include:
-
Amorphous Solid Dispersions (ASDs): This technique can improve the dissolution rate and solubility of poorly water-soluble drugs.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs by promoting their solubilization in the gastrointestinal tract and potentially bypassing hepatic first-pass metabolism through lymphatic uptake.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles could protect it from degradation in the gastrointestinal tract and enhance its absorption.
It is important to note that while these are established formulation technologies, their specific application and efficacy for this compound have not been extensively reported in the available literature.
Q4: What are the typical animal models used for pharmacokinetic studies of this compound?
A4: Preclinical pharmacokinetic studies of this compound have been conducted in various animal models, including rats, monkeys, and mice.[1][4] These models are used to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to evaluate the effectiveness of bioavailability-enhancing strategies.
Q5: What is the effect of food on the oral absorption of this compound?
A5: The co-administration of food can have variable effects on the absorption of orally administered drugs.[5][6][7] For HIV protease inhibitors, which share some characteristics with this compound, food can sometimes enhance bioavailability.[7][8] However, specific studies detailing the food effect on this compound bioavailability in animal models are not extensively available in the provided search results. A clinical study in humans indicated that the pharmacokinetics of this compound were assessed under fasted conditions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or undetectable plasma concentrations of this compound after oral administration. | - Extensive first-pass metabolism by CYP3A enzymes. | - Co-administer this compound with a validated CYP3A inhibitor, such as ritonavir. Ensure appropriate dosing of the inhibitor to achieve sufficient enzyme inhibition. |
| - Poor solubility and dissolution of the this compound formulation in the gastrointestinal tract. | - Consider formulation strategies such as preparing an amorphous solid dispersion or a lipid-based formulation (e.g., SEDDS) to improve solubility and dissolution rate. | |
| - Inadequate dose of this compound. | - Review the dose administered. Higher doses may be required to achieve detectable plasma concentrations, especially in the absence of a pharmacokinetic enhancer. | |
| High variability in plasma concentrations between individual animals. | - Inconsistent dosing technique (e.g., improper gavage). | - Ensure all personnel are properly trained in oral gavage techniques to minimize variability in drug administration. |
| - Physiological differences between animals (e.g., variations in gastric emptying time, intestinal motility, or CYP3A expression). | - Standardize experimental conditions as much as possible, including fasting times before dosing. Increase the number of animals per group to improve statistical power and account for inter-individual variability. | |
| - Instability of this compound in the formulation or biological matrix. | - Verify the stability of the dosing formulation over the duration of the experiment. Ensure proper handling and storage of plasma samples to prevent drug degradation prior to analysis. | |
| Unexpectedly low exposure (AUC) despite co-administration with ritonavir. | - Insufficient dose of ritonavir to effectively inhibit CYP3A. | - Titrate the dose of ritonavir to ensure maximal inhibition of CYP3A. The optimal ratio of this compound to ritonavir may need to be determined empirically for the specific animal model. |
| - Saturation of absorption mechanisms at high drug concentrations. | - Investigate the dose-proportionality of this compound pharmacokinetics. A less than proportional increase in exposure with increasing dose may suggest saturation of absorption.[9] | |
| - Involvement of other metabolic pathways or efflux transporters. | - While CYP3A is the primary metabolic enzyme, investigate the potential role of other metabolic enzymes or efflux transporters like P-glycoprotein (P-gp) that could limit absorption.[3][10] |
Data Presentation: Pharmacokinetic Parameters of this compound in Animal Studies
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose.
| Parameter | This compound (15 mg/kg) | This compound (15 mg/kg) + Ritonavir (30 mg/kg) |
| Cmax (ng/mL) | 1,030 ± 310 | 3,170 ± 1,080 |
| AUC0-inf (ng·h/mL) | 1,210 ± 180 | 7,630 ± 1,790 |
| Tmax (h) | 0.58 ± 0.20 | 1.17 ± 0.75 |
| t1/2 (h) | 0.45 ± 0.07 | 1.83 ± 0.33 |
| (Data presented as mean ± SD; n=6 per group)[1] |
Table 2: Pharmacokinetic Parameters of this compound in Monkeys Following a Single Oral Dose.
| Parameter | This compound (5 mg/kg) | This compound (5 mg/kg) + Ritonavir (15 mg/kg) |
| Cmax (ng/mL) | 323 ± 153 | 1,250 ± 410 |
| AUC0-inf (ng·h/mL) | 734 ± 311 | 7,050 ± 1,810 |
| Tmax (h) | 1.50 ± 0.84 | 1.67 ± 0.52 |
| t1/2 (h) | 1.70 ± 0.44 | 3.65 ± 0.48 |
| (Data presented as mean ± SD; n=6 per group)[1] |
Table 3: Plasma Exposure of this compound in Mice Following Twice-Daily Oral Administration for One Day.
| Parameter | This compound (50 mg/kg) + Ritonavir (50 mg/kg) | This compound (200 mg/kg) + Ritonavir (50 mg/kg) |
| Cmax (ng/mL) | 18,500 | 49,300 |
| (Data from uninfected male C57BL/J mice)[1] |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound with Ritonavir in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.
-
Groups:
-
Group 1 (this compound alone): Oral administration of this compound at 15 mg/kg.
-
Group 2 (this compound + Ritonavir): Oral administration of this compound at 15 mg/kg co-administered with Ritonavir at 30 mg/kg.
-
-
Formulation: this compound and Ritonavir can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The final dosing volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
Administration: Administer the formulation via oral gavage. For the combination group, this compound and Ritonavir can be co-formulated or administered sequentially.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.
Protocol 2: Bioanalytical Method for this compound Quantification in Rat Plasma using UPLC-MS/MS
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).[11]
-
Mobile Phase: A gradient of methanol (B129727) and water.[11]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., nirmatrelvir).[11]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For this compound, m/z 550.20 → 160.15. For an internal standard like nirmatrelvir, m/z 500.3 → 110.3.[11]
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in blank rat plasma to cover the expected concentration range of the study samples. The method should be validated for linearity, accuracy, precision, and stability.
Mandatory Visualizations
References
- 1. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Oral bioavailability of a poorly water soluble HIV-1 protease inhibitor incorporated into pH-sensitive particles: effect of the particle size and nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Simnotrelvir Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simnotrelvir in animal models.
Troubleshooting Guides
This section provides guidance on how to identify and manage potential adverse effects during preclinical studies with this compound.
Issue 1: Unexpected Clinical Signs of Toxicity
Question: My animals are showing unexpected clinical signs (e.g., lethargy, weight loss, ruffled fur) after administration of this compound. What should I do?
Answer:
While preclinical studies have shown that this compound is generally well-tolerated in animal models, it is crucial to systematically investigate any unexpected clinical signs.[1][2][3]
Troubleshooting Steps:
-
Immediate Animal Health Check:
-
Perform a thorough physical examination of the affected animal(s).
-
Record all clinical observations in detail.
-
Isolate the affected animal(s) if necessary to prevent potential confounding factors.
-
Provide supportive care as recommended by your institution's veterinary staff.
-
-
Dosage and Administration Verification:
-
Double-check your dosing calculations and records to ensure the correct dose was administered.
-
Verify the formulation and vehicle used are correct and were prepared properly.
-
Confirm the route of administration was appropriate.
-
-
Review of Study Protocol:
-
Compare the observed signs with the expected outcomes and known safety profile of this compound.
-
Consult the established No Observed Adverse Effect Levels (NOAELs) to determine if the administered dose is within the expected safe range.[3]
-
-
Sample Collection and Analysis:
-
Collect blood samples for hematology and clinical chemistry analysis. Pay close attention to liver enzymes, renal function markers, and lipid panels, as human studies have indicated a potential for increased triglycerides.[4][5]
-
At the study endpoint, collect tissues for histopathological examination to identify any potential target organ toxicity.
-
Logical Flow for Troubleshooting Unexpected Clinical Signs:
Caption: Troubleshooting workflow for unexpected clinical signs.
Issue 2: Managing Potential Drug-Drug Interactions
Question: I am co-administering this compound with another compound in my animal model and observing increased toxicity. What could be the cause?
Answer:
This compound is often administered with ritonavir (B1064), a pharmacokinetic enhancer that inhibits the cytochrome P450 3A (CYP3A) enzyme.[6] this compound itself is a substrate of CYP3A and P-glycoprotein (P-gp).[7] Co-administration with other compounds that are strong inducers or inhibitors of these pathways can lead to significant drug-drug interactions, potentially increasing the exposure and toxicity of either this compound or the co-administered drug.[7]
Troubleshooting Steps:
-
Review Compound Characteristics: Determine if the co-administered compound is a known substrate, inducer, or inhibitor of CYP3A or P-gp.
-
Pharmacokinetic Analysis: If not already part of the study design, conduct a pharmacokinetic study to measure the plasma concentrations of both this compound and the co-administered drug to see if they are altered compared to when administered alone.
-
Dose Adjustment: If a drug-drug interaction is suspected or confirmed, consider adjusting the dose of one or both compounds.
-
Avoid Co-administration with Strong Inducers: Co-administration with strong CYP3A and P-gp inducers should be avoided to minimize the risk of under-exposure to this compound.[7]
Signaling Pathway for this compound Metabolism and Drug Interactions:
Caption: this compound metabolism and potential drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What are the established No Observed Adverse Effect Levels (NOAELs) for this compound in common animal models?
A1: In two-week GLP-compliant toxicity studies, the NOAELs for this compound were determined to be 1000 mg/kg/day for rats and 600 mg/kg/day for monkeys.[3]
Q2: Has this compound shown any genotoxic or cardiovascular risks in preclinical studies?
A2: No, this compound has a low risk for genotoxicity and cardiovascular issues. It was negative in the in vitro Ames test, chromosome aberration test, and in vivo micronucleus test in male rat bone marrow.[1][3] Additionally, it has a low potential for cardiovascular risk as indicated by the in vitro hERG inhibition test.[1][3]
Q3: What were the main findings from safety pharmacology studies in animal models?
A3: Preclinical safety pharmacology studies showed that this compound had no obvious influence on respiratory function or neurobehavioral activities in rats and no change in the cardiovascular system was observed in cynomolgus monkeys.[8][9]
Q4: In a mouse model of SARS-CoV-2 infection, were there any signs of drug-related toxicity?
A4: No, in a K18-hACE2 transgenic mouse model, mice treated with this compound were protected from virus-induced weight loss, and no drug-related toxicity was observed under continuous administration.[1]
Q5: What adverse events have been observed in human clinical trials that I should be aware of for my animal studies?
A5: While animal studies have shown a good safety profile, human clinical trials reported a higher incidence of adverse events in the this compound group compared to placebo, although most were mild or moderate.[5][10] The most common adverse events related to this compound were an increase in blood triglyceride levels and a decrease in neutrophil count.[5] Researchers should consider monitoring these parameters in their animal studies.
Data Summary Tables
Table 1: No Observed Adverse Effect Levels (NOAELs) from 14-Day Toxicity Studies
| Species | NOAEL (mg/kg/day) | Study Duration | Citation |
| Rat | 1000 | 14 days | [3] |
| Monkey | 600 | 14 days | [3] |
Table 2: Summary of Preclinical Safety Findings
| Test | Model System | Outcome | Conclusion | Citation |
| Ames Test | In vitro | Negative | Low risk of mutagenicity | [3] |
| Chromosome Aberration | In vitro (CHL cells) | Negative | Low risk of clastogenicity | [3] |
| Micronucleus Test | In vivo (Rat bone marrow) | Negative | Low risk of genotoxicity | [3] |
| hERG Inhibition | In vitro | Low potential for inhibition | Low cardiovascular risk | [3] |
| Respiratory Function | Rat | No obvious influence | Good respiratory safety | [9] |
| Neurobehavioral Activity | Rat | No obvious influence | Good neurological safety | [9] |
| Cardiovascular System | Cynomolgus Monkey | No change related to test article | Good cardiovascular safety | [9] |
Experimental Protocols
Protocol 1: 14-Day GLP-Compliant Repeat-Dose Toxicity Study in Rats
-
Species: Sprague Dawley (SD) rats.
-
Groups: Vehicle control, and this compound at doses of 30, 180, and 1000 mg/kg/day.
-
Administration: Oral gavage, once daily for 14 consecutive days.
-
Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight and food consumption.
-
Ophthalmological examination before and at the end of the study.
-
At termination, blood samples are collected for hematology and clinical chemistry.
-
A full necropsy is performed, and selected organs are weighed.
-
Tissues are collected and preserved for histopathological examination.
-
-
Objective: To determine the potential toxicity of this compound following repeated oral administration and to establish a No Observed Adverse Effect Level (NOAEL).[3]
Protocol 2: In Vivo Micronucleus Test in Rat Bone Marrow
-
Species: Sprague Dawley (SD) rats (male).
-
Groups: Vehicle control, positive control (e.g., cyclophosphamide), and multiple dose levels of this compound.
-
Administration: Typically oral gavage.
-
Procedure:
-
Animals are dosed as per the study design.
-
At appropriate time points after the final dose (e.g., 24 and 48 hours), animals are euthanized.
-
Bone marrow is extracted from the femur.
-
Bone marrow smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is also calculated as a measure of cytotoxicity.
-
-
Objective: To identify the potential of this compound to induce chromosomal damage in erythroblasts.[3]
Experimental Workflow for In Vivo Safety Assessment:
Caption: General experimental workflow for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound plus ritonavir shortens duration of mild-to-moderate COVID-19 symptoms | springermedicine.com [springermedicine.com]
- 5. Oral this compound for Adult Patients with Mild-to-Moderate Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-drug interactions of this compound/ritonavir: an open-label, fixed-sequence, two-period clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Simnotrelvir Resistance Mutation Selection In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro selection of simnotrelvir resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered antiviral agent that specifically targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for the replication of SARS-CoV-2.[1] It functions by cleaving viral polyproteins into individual non-structural proteins (NSPs) that are essential for the formation of the viral replication and transcription complex.[1] this compound, as a covalent inhibitor, binds to the active site of Mpro, thereby blocking its enzymatic activity. This inhibition prevents the processing of the viral polyproteins, ultimately halting viral replication.[1]
Q2: What is the significance of in vitro selection of this compound resistance mutations?
In vitro resistance selection studies are a critical component of antiviral drug development. By repeatedly exposing the virus to increasing concentrations of a drug in cell culture, researchers can identify mutations that may confer resistance. This process helps in:
-
Predicting potential clinical resistance: Mutations identified in vitro can provide an early warning of resistance mechanisms that might emerge in patients during treatment.
-
Understanding resistance mechanisms: Studying the identified mutations helps to elucidate how the virus evades the action of the drug.
-
Guiding the development of next-generation inhibitors: Knowledge of resistance pathways can inform the design of new antiviral agents that are effective against resistant strains.
Q3: Has resistance to this compound been observed in vitro?
Yes, in vitro studies have shown that SARS-CoV-2 can develop reduced susceptibility to this compound after serial passaging. One study demonstrated a 3.2-fold and a 4.5-fold increase in the IC50 value for the BA.5 variant after 5 and 10 passages, respectively. For the human coronavirus OC43 (HCoV-OC43), an 8.3-fold increase in the IC50 was observed after 12 passages. Despite these increases, the studies suggest that this compound maintains a high barrier to resistance.
Q4: Is this compound effective against SARS-CoV-2 variants with known resistance to other Mpro inhibitors like nirmatrelvir?
This compound has demonstrated potent activity against several nirmatrelvir-resistant SARS-CoV-2 3CLpro mutants. This suggests that this compound may have a distinct resistance profile and could be effective against some viral strains that have developed resistance to other Mpro inhibitors.
Data on this compound In Vitro Resistance and Activity
Table 1: In Vitro Selection of this compound Resistance
| Virus Strain | Number of Passages | Fold-Increase in IC50 |
| SARS-CoV-2 BA.5 | 5 | 3.2 |
| SARS-CoV-2 BA.5 | 10 | 4.5 |
| HCoV-OC43 | 12 | 8.3 |
Data sourced from in vitro resistance selection studies.
Table 2: Inhibitory Activity of this compound against Nirmatrelvir-Resistant SARS-CoV-2 3CLpro Mutants
| 3CLpro Mutant | This compound IC50 (µM) |
| A260V | 0.027 |
| Y54A | 0.228 |
| (T21I + S144A) | 0.248 |
| F140A | 0.394 |
| H172Y | 1.090 |
| E166V | 12.86 |
For reference, the IC50 of this compound against wild-type 3CLpro is 0.018 µM.
Experimental Protocols and Methodologies
General Protocol for In Vitro Selection of Antiviral Resistance
This protocol provides a general framework for the in vitro selection of SARS-CoV-2 resistance to Mpro inhibitors. Specific concentrations and passage numbers may need to be optimized for this compound.
-
Cell and Virus Preparation:
-
Culture a suitable cell line (e.g., Vero E6) in appropriate growth medium.
-
Prepare a high-titer stock of the desired SARS-CoV-2 strain.
-
-
Determination of Initial Drug Concentration:
-
Perform a baseline antiviral susceptibility assay (e.g., a cytopathic effect (CPE) reduction assay or a plaque reduction assay) to determine the initial EC50 (50% effective concentration) of this compound.
-
The starting concentration for the selection experiment is typically set at or slightly above the EC50.
-
-
Serial Passaging:
-
Infect a monolayer of cells with SARS-CoV-2 at a low multiplicity of infection (MOI) in the presence of the starting concentration of this compound.
-
Incubate the culture until viral CPE is observed.
-
Harvest the virus-containing supernatant. This is considered Passage 1 (P1).
-
For the subsequent passage (P2), use the harvested virus from P1 to infect fresh cell monolayers. The concentration of this compound can be kept constant or gradually increased.
-
Continue this serial passaging. The concentration of the inhibitor should be escalated as the virus adapts and shows signs of replication at the current concentration.
-
A parallel culture of the virus should be passaged in the absence of the drug to serve as a control.
-
-
Monitoring for Resistance:
-
At regular intervals (e.g., every 5 passages), perform a phenotypic susceptibility assay on the passaged virus to determine its EC50 value for this compound.
-
An increase in the EC50 value compared to the wild-type virus indicates the development of resistance.
-
-
Genotypic Analysis:
-
Once a significant level of phenotypic resistance is observed, perform genomic sequencing of the resistant viral population to identify mutations in the Mpro gene.
-
Phenotypic Susceptibility Assay (CPE Reduction Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Remove the growth medium from the cells and add the diluted drug solutions. Subsequently, infect the cells with a standardized amount of SARS-CoV-2. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plate for a period sufficient to allow for the development of viral CPE in the virus control wells (typically 3-5 days).
-
CPE Assessment: Stain the cells with a vital stain (e.g., crystal violet) and quantify the cell viability.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the drug that inhibits the viral CPE by 50%.
Troubleshooting Guides
Issue 1: No resistant colonies are emerging during the in vitro selection experiment.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high. | Start with a lower concentration of this compound, closer to the EC50 value. |
| Insufficient number of passages. | Continue passaging for a longer duration. Resistance development can be a slow process. |
| Low viral replication fitness. | Ensure optimal cell culture conditions and a healthy virus stock. |
| High genetic barrier to resistance. | This is a possibility for some antiviral compounds. Consider extending the passaging experiment. |
Issue 2: Inconsistent EC50 values in phenotypic assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inaccurate virus titration. | Precisely titrate the virus stock and use a consistent MOI for infection. |
| Pipetting errors during drug dilution. | Use calibrated pipettes and be meticulous during the preparation of serial dilutions. |
| Subjective assessment of CPE. | Use a quantitative method to assess cell viability, such as a colorimetric assay (e.g., MTT or MTS). |
Visualizations
Caption: SARS-CoV-2 Replication Cycle and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Selection of this compound Resistance.
References
Validation & Comparative
Simnotrelvir Demonstrates Potent Efficacy Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants
For Immediate Release
Recent in vitro studies have demonstrated that simnotrelvir, an oral small-molecule antiviral agent, maintains potent activity against several SARS-CoV-2 variants that exhibit resistance to nirmatrelvir. This positions this compound as a potentially crucial therapeutic alternative in the ongoing management of COVID-19, particularly as new mutations challenge the efficacy of existing treatments.
This compound, like nirmatrelvir, targets the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] However, studies have shown that this compound is effective against a range of nirmatrelvir-resistant 3CLpro mutants, including A260V, Y54A, (T21I + S144A), F140A, H172Y, and E166V.[1][2] Notably, this compound exhibited greater potency against the E166V mutation compared to nirmatrelvir.[1][2]
Comparative Antiviral Activity
In vitro assays using Vero E6 cells have confirmed this compound's robust antiviral activity across numerous SARS-CoV-2 Omicron variants, with performance comparable to nirmatrelvir.[1][2][4] The 50% inhibitory concentration (IC50) values for this compound against various strains underscore its potent efficacy.
| SARS-CoV-2 Variant/Mutant | This compound IC50 (µM) | Nirmatrelvir IC50 (µM) | Fold Change in IC50 (this compound vs. Nirmatrelvir) |
| Omicron Subvariants | |||
| BA.1 | Comparable to Nirmatrelvir | Comparable to this compound | - |
| BA.4 | Comparable to Nirmatrelvir | Comparable to this compound | - |
| BA.5 | 0.208 ± 0.055 | Comparable to this compound | - |
| CH.1.1 | 0.065 ± 0.006 | Comparable to this compound | - |
| XBB.1.5 | 0.082 ± 0.058 | Comparable to this compound | - |
| XBB.1.16 | 0.130 ± 0.020 | Comparable to this compound | - |
| EG.5 | 0.174 ± 0.097 | Comparable to this compound | - |
| JN.1 | 0.124 ± 0.031 | Comparable to this compound | - |
| Nirmatrelvir-Resistant Mutants | |||
| A260V | Effective Inhibition | Resistant | - |
| Y54A | Effective Inhibition | Resistant | - |
| (T21I + S144A) | Effective Inhibition | Resistant | - |
| F140A | Effective Inhibition | Resistant | - |
| H172Y | Effective Inhibition | Resistant | - |
| E166V | Better Potency | Less Potent | - |
Data compiled from in vitro studies.[1][2] "Comparable" indicates that studies reported similar activity without providing specific fold-change values.
Resistance Profile of this compound
Resistance selection studies have indicated a high barrier to the development of resistance to this compound.[1][2] While prolonged exposure (10 passages) of the BA.5 variant to this compound resulted in a 4.5-fold increase in its IC50 value, the overall efficacy remained strong.[1][2] Furthermore, genomic analysis of SARS-CoV-2 from patients treated with this compound in clinical trials did not reveal significant mutations associated with 3CLpro resistance.[1][2][5]
Mechanism of Action
This compound functions by inhibiting the SARS-CoV-2 3CL protease (Mpro). This protease is critical for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. By blocking this enzymatic activity, this compound effectively halts the viral life cycle.
References
Validating Simnotrelvir's Mechanism of Action: A Comparative Guide to 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Simnotrelvir, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), with other key antivirals targeting the same enzyme. Through an objective analysis of experimental data, this document aims to validate this compound's mechanism of action and evaluate its performance against alternative therapies. The information presented is intended to support researchers and professionals in the field of antiviral drug development.
This compound is an oral small-molecule antiviral agent that targets the highly conserved 3C-like protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication. By inhibiting 3CLpro, this compound blocks the cleavage of viral polyproteins, thereby halting the viral life cycle. This guide delves into the experimental validation of this mechanism through mutagenesis studies and compares its efficacy with other notable 3CLpro inhibitors, Nirmatrelvir and Ensitrelvir.
Comparative Analysis of Antiviral Activity
The antiviral potency of this compound has been evaluated against wild-type SARS-CoV-2 and a range of variants, as well as against clinically relevant 3CLpro mutants that confer resistance to other inhibitors. The following tables summarize the key quantitative data from enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Activity against Wild-Type 3CLpro and SARS-CoV-2
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Viral Strain | Reference |
| This compound | SARS-CoV-2 3CLpro | 24 | - | - | - | |
| SARS-CoV-2 | - | 26 | Vero E6 | WIV04 | ||
| SARS-CoV-2 | - | 34 | Vero E6 | Delta | ||
| SARS-CoV-2 | - | 43 | Vero E6 | Omicron | ||
| Nirmatrelvir | SARS-CoV-2 3CLpro | - | - | - | - | |
| SARS-CoV-2 | - | 110 | Vero E6 | Omicron BA.1 | ||
| Ensitrelvir | SARS-CoV-2 3CLpro | 13 | - | - | - | |
| SARS-CoV-2 | - | 200-500 | Vero E6 | Various |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cell-based assays.
Table 2: Comparative Inhibitory Activity against Nirmatrelvir-Resistant 3CLpro Mutants
| 3CLpro Mutant | This compound IC50 (µM) | Fold Change vs. WT | Nirmatrelvir IC50 (µM) | Fold Change vs. WT | Reference |
| Wild-Type | 0.018 | 1.0 | 0.015 | 1.0 | |
| Y54A | 0.228 | 12.7 | - | - | |
| T21I + S144A | 0.248 | 13.8 | - | - | |
| F140A | 0.394 | 21.9 | - | - | |
| H172Y | 1.091 | 60.6 | - | - | |
| E166V | 0.076 | 4.2 | - | - | |
| A260V | 0.027 | 1.5 | - | - | |
| Y54A/S144A | - | - | 0.400 | ~8 | |
| S144A/E166A | - | - | 3.60 | ~72 |
Data for this compound and Nirmatrelvir against mutants are from different studies and may have variations in experimental conditions.
Experimental Protocols
The validation of this compound's mechanism of action and the comparison with other inhibitors rely on standardized experimental protocols. The following sections detail the methodologies for key experiments.
Site-Directed Mutagenesis of SARS-CoV-2 3CLpro
This protocol describes the generation of 3CLpro mutants to assess the impact of specific amino acid substitutions on inhibitor efficacy.
-
Template Plasmid Preparation: A plasmid containing the coding sequence of wild-type SARS-CoV-2 3CLpro is used as the template.
-
Primer Design: Mutagenic primers are designed to introduce the desired nucleotide changes. The primers should be complementary to the template DNA and contain the mismatch at the center.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for propagation.
-
Sequence Verification: The sequence of the mutated plasmid is verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: The confirmed mutant 3CLpro is then expressed in a suitable expression system (e.g., E. coli) and purified for use in enzymatic assays.
3CLpro Enzymatic Assay (FRET-based)
This assay measures the enzymatic activity of 3CLpro and the inhibitory effect of compounds like this compound.
-
Reagents and Materials:
-
Purified wild-type or mutant 3CLpro enzyme.
-
Fluorogenic substrate: A peptide containing a 3CLpro cleavage site flanked by a fluorophore and a quencher (e.g., Förster Resonance Energy Transfer - FRET substrate).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Test compounds (this compound, Nirmatrelvir, etc.) dissolved in DMSO.
-
384-well black microplates.
-
-
Assay Procedure:
-
A solution of the 3CLpro enzyme in assay buffer is added to the wells of the microplate.
-
The test compounds are added to the wells at various concentrations. A DMSO control is also included.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the FRET substrate to each well.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Culture: A susceptible cell line (e.g., Vero E6) is cultured in appropriate media and seeded into 96-well plates.
-
Viral Infection:
-
The test compound is serially diluted and added to the cells.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
A virus-only control and a no-virus control are included.
-
-
Incubation: The infected plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE) (e.g., 48-72 hours).
-
Assessment of Antiviral Activity:
-
CPE Reduction Assay: The extent of virus-induced CPE is visually assessed or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Viral Yield Reduction Assay: The amount of infectious virus in the culture supernatant is quantified by plaque assay or TCID50 assay.
-
Viral RNA Quantification: The amount of viral RNA in the cells or supernatant is quantified by RT-qPCR.
-
-
Data Analysis:
-
The EC50 value, the concentration of the compound that reduces the viral effect by 50%, is calculated from the dose-response curve.
-
The CC50 (50% cytotoxic concentration) is also determined to assess the selectivity of the compound.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of this compound on the SARS-CoV-2 replication cycle.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical comparison of 3CLpro inhibitors.
Conclusion
The experimental data strongly support the mechanism of action of this compound as a potent inhibitor of the SARS-CoV-2 3CLpro. Mutagenesis studies have been instrumental in confirming its binding site and in demonstrating its high barrier to the development of resistance. Comparative analysis with other 3CLpro inhibitors, such as Nirmatrelvir and Ensitrelvir, highlights the distinct advantages of this compound, particularly its robust activity against certain Nirmatrelvir-resistant mutants. This guide provides a foundational understanding for researchers and drug developers, underscoring the importance of continued investigation into the nuances of 3CLpro inhibition to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
Comparative safety and toxicity profiles of Simnotrelvir and other antivirals
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical safety profiles of Simnotrelvir, Paxlovid (Nirmatrelvir/Ritonavir), Molnupiravir (B613847), and Remdesivir (B604916).
This guide provides an objective comparison of the safety and toxicity profiles of this compound and other prominent antiviral agents used in the treatment of COVID-19. The information is compiled from preclinical studies and clinical trial data to assist researchers, scientists, and drug development professionals in their understanding of these therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Preclinical Safety and Toxicity Profiles
Preclinical studies in animal models are fundamental to identifying potential target organ toxicity and establishing a preliminary safety profile before human trials.
Table 1: Summary of Preclinical Toxicity Findings
| Antiviral | Animal Model(s) | Key Findings |
| This compound | Rats, Monkeys, Mice | Good pharmacokinetic and safety profiles observed. No significant toxicity was noted at target saturation doses. In a mouse model, it effectively reduced lung viral loads and eliminated the virus from the brain without drug-related toxicity.[1][2] |
| Nirmatrelvir (in Paxlovid) | Rats, Monkeys | No adverse findings in repeat-dose toxicity studies up to 1 month. Non-adverse, reversible effects included prolonged coagulation times in rats and increased transaminases in monkeys at high doses. No genetic toxicity risks were observed.[3][4] |
| Molnupiravir | Rats | Bone and cartilage toxicity was observed after repeated dosing.[5][6] Animal studies also suggested potential for embryofetal toxicity.[6] |
| Remdesivir | Not specified in detail | Preclinical data supported its initial use, but specific public-domain preclinical toxicity findings are less detailed compared to newer oral antivirals. |
Experimental Protocols: Preclinical Toxicity Studies
This compound Repeat-Dose Toxicity Study Protocol (General Overview): Preclinical toxicity studies for this compound were conducted in compliance with US FDA, OECD, and NMPA GLP regulations.[1]
-
Species: Sprague-Dawley rats.
-
Administration: Oral administration of vehicle or varying doses of this compound.
-
Duration: Daily for a specified period (e.g., 14 days).
-
Parameters Monitored: Clinical signs of toxicity, body weight, food consumption, and at the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed and subjected to histopathological examination.
-
Ethical Considerations: All procedures related to animal handling, care, and treatment were performed according to approved guidelines.[1]
Nirmatrelvir Repeat-Dose Toxicity Study Protocol (General Overview):
-
Species: Rats and monkeys.
-
Administration: Oral gavage.
-
Duration: Up to 1 month.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, electrocardiograms (monkeys), and ophthalmoscopic examinations.[3] At termination, comprehensive hematology, clinical chemistry, and histopathology of tissues were performed.
-
Guidelines: Studies were conducted in compliance with Good Laboratory Practice (GLP) regulations and consistent with ICH and OECD guidelines.[3]
Molnupiravir Bone and Cartilage Toxicity Study Protocol (General Overview):
-
Species: Rats.
-
Administration: Repeated oral dosing.
-
Endpoint: Assessment of bone and cartilage for any histopathological changes. The specific details of the protocol, including dose and duration, are not extensively detailed in the provided search results.
Remdesivir Cardiotoxicity Preclinical Assessment (In Vitro):
-
System: Agilent xCELLigence RTCA CardioECR system with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Methodology: The system simultaneously monitors cell viability, contractility, and integrated ion channel activity. hiPSC-CMs are treated with varying concentrations of remdesivir, and changes in cell index (viability), beating amplitude and rate (contractility), and field potential duration (electrophysiology) are measured over time.[7]
-
Key Findings: Remdesivir was found to induce a dose-dependent decrease in contractility and alter electrophysiological properties, suggesting a potential for cardiotoxicity.[7]
Clinical Safety and Toxicity Profiles
Clinical trials in human subjects provide the most relevant data on the safety and tolerability of antiviral drugs in the target population.
Table 2: Incidence of Common Adverse Events in Clinical Trials (% of Patients)
| Adverse Event | This compound/Ritonavir (B1064) | Placebo (for this compound) | Paxlovid (Nirmatrelvir/r) | Placebo (for Paxlovid) | Molnupiravir | Placebo (for Molnupiravir) | Remdesivir | Placebo (for Remdesivir) |
| Any Adverse Event | 29.0% | 21.6% | 19% | 21% | ~30% | ~30% | 66% | 64% |
| Diarrhea | - | - | 3% | 2% | 2% | - | - | - |
| Nausea | - | - | - | - | 1% | - | 5-10% | - |
| Dysgeusia (altered taste) | - | - | 5% | <1% | - | - | - | - |
| Increased Triglycerides | 4.3% | 2.1% | - | - | - | - | - | - |
| Dizziness | - | - | - | - | 1% | - | - | - |
| Increased Transaminases | - | - | - | - | - | - | 4-7% | - |
| Serious Adverse Events | 0% | 0.3% | 1.7% | 6.6% | 7% | 10% | 24.6% | 31.6% |
Note: Percentages are approximate and may vary slightly between different studies and patient populations. Dashes indicate that data was not prominently reported in the provided search results.
Experimental Protocols: Clinical Safety Assessment
General Clinical Trial Safety Monitoring Protocol: Clinical trials for these antivirals followed standardized protocols for safety monitoring, generally adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, such as ICH E1A for clinical safety assessment.[8][9][10][11]
-
Adverse Event (AE) Monitoring: All AEs, whether observed by clinicians or reported by participants, were recorded at each study visit. The severity of AEs is typically graded using a standardized scale, most commonly the Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15][16]
-
CTCAE Grading Scale:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[12][13][14][16]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[12][13][14][16]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[12][13][14][16]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[12][13][14]
-
-
-
Laboratory Assessments: Blood and urine samples were collected at baseline and at specified intervals throughout the study to monitor hematology, clinical chemistry (including liver and renal function panels), and urinalysis. For instance, in the ACTT-1 trial for remdesivir, renal and hepatic function were monitored prior to initiating and daily during therapy.[17]
-
Vital Signs and Other Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature) and electrocardiograms (ECGs) were regularly monitored to assess cardiovascular safety.
Specific Trial Protocols:
-
This compound (NCT05506176): This Phase II/III study evaluated the efficacy and safety of this compound co-administered with ritonavir. Safety assessments included monitoring of AEs, laboratory tests, vital signs, and ECGs.[18]
-
Paxlovid (EPIC-HR Trial): This Phase 2/3 trial evaluated Paxlovid in non-hospitalized, symptomatic adults at high risk of progressing to severe disease.[19][20] Safety data, including treatment-emergent AEs and serious AEs, were collected and compared to a placebo group.[21]
-
Molnupiravir (MOVe-OUT Trial): This Phase 3 trial assessed the safety of molnupiravir in non-hospitalized adults with mild-to-moderate COVID-19.[5][22] Adverse events were recorded during treatment and for 14 days after completion.[5]
-
Remdesivir (ACTT-1 Trial): This Phase 3 trial evaluated the safety and efficacy of remdesivir in hospitalized adults.[17][23] An independent data and safety monitoring board (DSMB) monitored the results to ensure patient safety.[24]
Key Toxicity Signaling Pathways
Understanding the mechanisms of toxicity is crucial for risk assessment and management.
Ritonavir-Boosted Antivirals (this compound and Paxlovid)
Both this compound and Paxlovid are co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of the primary antiviral drug, increasing its concentration and duration of action. However, this mechanism is also the source of numerous drug-drug interactions.
Mechanism of Ritonavir-Mediated CYP3A4 Inhibition: Ritonavir is a mechanism-based inactivator of CYP3A4. The process involves several proposed mechanisms:
-
Metabolic-Intermediate Complex (MIC) Formation: Ritonavir is metabolized by CYP3A4 into a reactive intermediate that forms a tight, quasi-irreversible complex with the heme iron of the enzyme.
-
Covalent Adduct Formation: The reactive metabolite of ritonavir can form a covalent bond with the apoprotein of CYP3A4, leading to its inactivation.
-
Heme Destruction: There is also evidence that ritonavir can lead to the destruction of the heme prosthetic group of the enzyme.
It is likely that a combination of these mechanisms contributes to the potent inhibition of CYP3A4 by ritonavir.
Remdesivir-Associated Cardiotoxicity
Several cases of cardiotoxicity, including bradycardia and QT prolongation, have been reported with remdesivir use. The proposed mechanisms are multifactorial.
Potential Mechanisms of Remdesivir Cardiotoxicity:
-
Mitochondrial Dysfunction: Remdesivir's active metabolite can bind to human mitochondrial RNA polymerase, potentially leading to mitochondrial dysfunction and cardiomyocyte cytotoxicity.[25][26]
-
Adenosine-like Effects: Remdesivir is a nucleoside analog similar to adenosine. Adenosine can cause vasodilation and has effects on atrioventricular (AV) nodal conduction. It is hypothesized that remdesivir or its metabolites may exert similar effects, leading to bradycardia and heart block.[25]
-
Ion Channel Effects: In vitro studies have shown that remdesivir can decrease sodium ion channel peak amplitudes and increase the field potential duration in cardiomyocytes, which could contribute to QT interval prolongation.[25]
Conclusion
This compound, Paxlovid, Molnupiravir, and Remdesivir each possess distinct safety and toxicity profiles that are important considerations in their clinical use.
-
This compound/Ritonavir and Paxlovid (Nirmatrelvir/Ritonavir) share a similar mechanism of action and a reliance on ritonavir boosting, which necessitates careful management of drug-drug interactions. The most notable adverse event reported for this compound is an increase in blood triglycerides, while dysgeusia and diarrhea are more common with Paxlovid.
-
Molnupiravir is generally well-tolerated in the short term, with mild adverse events. However, concerns regarding its potential for bone and cartilage toxicity and embryofetal toxicity, based on animal studies, limit its use in certain populations, including children and pregnant individuals.
-
Remdesivir , an intravenous antiviral, has been associated with hepatic and renal adverse events, as well as potential cardiotoxicity, requiring careful monitoring of patients during treatment.
This comparative guide is intended to provide a summary of the available data. Researchers and clinicians should always refer to the most current prescribing information and clinical guidelines when making decisions about the use of these antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnupiravir.com [molnupiravir.com]
- 6. Molnupiravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. E1A The Extent of Population Exposure to Assess Clinical Safety: For Drugs Intended for Long-term Treatment of Non-Life-Threatening Conditions | FDA [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH E1 Population exposure: the extent of population exposure to assess clinical safety - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. evs.nci.nih.gov [evs.nci.nih.gov]
- 15. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. gilead.com [gilead.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 20. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 21. eatg.org [eatg.org]
- 22. Molnupiravir for the treatment of COVID-19 in immunocompromised participants: efficacy, safety, and virology results from the phase 3 randomized, placebo-controlled MOVe-OUT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. VEKLURY® (remdesivir) ACTT-1 Study Efficacy and Safety Data | HCP [vekluryhcp.com]
- 24. niaid.nih.gov [niaid.nih.gov]
- 25. Potential Cardiotoxic Effects of Remdesivir on Cardiovascular System: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. archives.jyoungpharm.org [archives.jyoungpharm.org]
Simnotrelvir's In Vivo Efficacy: A Comparative Analysis Across Preclinical Animal Models
For researchers and drug development professionals, understanding the preclinical in vivo efficacy of novel antiviral agents is paramount. This guide provides a comparative analysis of Simnotrelvir, a potent 3C-like protease (3CLpro) inhibitor, across different animal models of SARS-CoV-2 infection. The performance of this compound is compared with Nirmatrelvir, the active component of Paxlovid, another widely recognized 3CLpro inhibitor.
This guide synthesizes available experimental data to offer an objective overview of this compound's antiviral activity, focusing on viral load reduction and other key efficacy endpoints. Detailed experimental protocols and visual representations of study workflows are provided to aid in the interpretation and replication of these crucial preclinical studies.
Mechanism of Action: Targeting Viral Replication
This compound is an orally bioavailable small-molecule antiviral that targets the 3C-like protease (3CLpro) of SARS-CoV-2. This enzyme is essential for the post-translational modification of viral polyproteins, a critical step in the viral replication cycle. By inhibiting 3CLpro, this compound effectively blocks the production of functional viral proteins, thereby halting viral proliferation.[1] Ritonavir, a pharmacokinetic enhancer, is often co-administered with this compound to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes this compound. This inhibition leads to higher plasma concentrations and a longer half-life of this compound, enhancing its antiviral effect.
Mechanism of Action of this compound.
Efficacy in K18-hACE2 Transgenic Mice
The K18-hACE2 transgenic mouse model is a widely used platform for evaluating the efficacy of COVID-19 therapeutics due to its expression of the human ACE2 receptor, which facilitates SARS-CoV-2 entry.
Direct Comparison: this compound vs. Nirmatrelvir (Delta Variant)
A key preclinical study provides a head-to-head comparison of this compound and Nirmatrelvir in K18-hACE2 mice infected with the SARS-CoV-2 Delta variant.[1][2]
Experimental Workflow:
Experimental workflow for the comparative study in K18-hACE2 mice.
Quantitative Efficacy Data:
| Treatment Group (Dosage) | Animal Model | SARS-CoV-2 Variant | Tissue | Viral Load Reduction (vs. Vehicle) at Day 4 Post-Infection | Reference |
| This compound + Ritonavir (200 mg/kg + 50 mg/kg, BID) | K18-hACE2 Mice | Delta | Lung | Significant reduction (viral titers below limit of detection) | [2] |
| Brain | Significant reduction | [2] | |||
| This compound + Ritonavir (50 mg/kg + 50 mg/kg, BID) | K18-hACE2 Mice | Delta | Lung | Significant reduction | |
| Brain | Significant reduction | ||||
| Nirmatrelvir + Ritonavir (200 mg/kg + 50 mg/kg, BID) | K18-hACE2 Mice | Delta | Lung | Significant reduction (viral titers below limit of detection) | |
| Brain | Significant reduction |
Experimental Protocol:
-
Animal Model: Male K18-hACE2 transgenic mice.
-
Virus: SARS-CoV-2 Delta strain (B.1.617.2).
-
Infection: Intranasal inoculation.
-
Treatment Administration: Oral gavage, administered twice daily (BID).
-
Treatment Groups:
-
Vehicle control
-
This compound (50 mg/kg) + Ritonavir (50 mg/kg)
-
This compound (200 mg/kg) + Ritonavir (50 mg/kg)
-
Nirmatrelvir (200 mg/kg) + Ritonavir (50 mg/kg)
-
-
Efficacy Assessment: Viral loads in lung and brain tissues were measured on Day 2 and Day 4 post-infection via viral titer assays and RT-qPCR. Histopathological changes were also observed.
Efficacy in Other Animal Models: A Glimpse into Alternative Platforms
Syrian Hamster Model
The Syrian hamster model is well-regarded for its robust SARS-CoV-2 replication and the development of lung pathology that mimics aspects of human COVID-19.
Experimental Workflow (Typical Hamster Study):
General experimental workflow for antiviral efficacy studies in Syrian hamsters.
Quantitative Efficacy Data for Nirmatrelvir:
| Treatment Group (Dosage) | Animal Model | SARS-CoV-2 Variant | Tissue | Viral Load Reduction (vs. Vehicle) | Reference |
| Nirmatrelvir (200 mg/kg, BID) | Syrian Hamster | USA-WA1/2020 (Wild-type) | Lung | 2.2 log10 reduction in infectious virus titers | |
| Nirmatrelvir (100 mg/kg, BID) | Syrian Hamster | USA-WA1/2020 (Wild-type) | Lung | 1.2 log10 reduction in infectious virus titers |
Experimental Protocol (Nirmatrelvir in Hamsters):
-
Animal Model: Female Syrian hamsters.
-
Virus: SARS-CoV-2 USA-WA1/2020.
-
Infection: Intranasal inoculation with 1 x 10^4 TCID50.
-
Treatment Administration: Oral gavage, twice daily (BID), continued until day 3 post-infection.
-
Efficacy Assessment: Lungs were collected on day 4 post-infection, and viral RNA and infectious virus were quantified.
Ferret Model
Ferrets are a valuable model for studying the transmission of respiratory viruses, including SARS-CoV-2, as they replicate the virus efficiently in the upper respiratory tract.
Quantitative Efficacy Data for Nirmatrelvir/Ritonavir:
| Treatment Group (Dosage) | Animal Model | SARS-CoV-2 Variant | Tissue | Viral Load Reduction | Reference |
| Nirmatrelvir/Ritonavir (20 or 100 mg/kg, BID) | Ferret | Not Specified | Upper Respiratory Tract | 1-2 log order reduction of viral RNA and infectious titers |
Experimental Protocol (Nirmatrelvir in Ferrets):
-
Animal Model: Female ferrets.
-
Treatment Administration: Oral gavage, twice daily (BID).
-
Efficacy Assessment: Viral RNA and infectious titers in the upper respiratory tract.
Summary and Conclusion
The available preclinical data demonstrates that this compound is a potent inhibitor of SARS-CoV-2 replication in vivo. In the K18-hACE2 mouse model, this compound, when co-administered with ritonavir, shows comparable efficacy to Nirmatrelvir in reducing viral loads in both the lungs and brain of animals infected with the Delta variant.
While direct comparative studies of this compound in other animal models such as hamsters and ferrets are not yet available in the public domain, the established efficacy of Nirmatrelvir in these models provides a benchmark for future investigations. The Syrian hamster model highlights the potential for significant viral load reduction in the lower respiratory tract, while the ferret model underscores the importance of evaluating effects on viral shedding and transmission.
For researchers and drug developers, these findings support the continued investigation of this compound as a valuable therapeutic agent against COVID-19. Further studies in diverse animal models will be crucial to fully elucidate its efficacy profile, particularly in the context of emerging SARS-CoV-2 variants and its potential to reduce viral transmission.
References
A Meta-Analysis of Simnotrelvir Clinical Trial Data: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of available clinical trial data for simnotrelvir, an oral antiviral agent for the treatment of COVID-19. It offers an objective comparison of this compound's performance against other leading antiviral therapies, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of the current evidence base.
Comparative Efficacy of Antiviral Treatments for COVID-19
The following tables summarize quantitative data from clinical trials of this compound and its main competitors: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The data is organized to facilitate a clear comparison of efficacy and safety profiles.
Table 1: Efficacy in Mild-to-Moderate COVID-19 (Outpatient Setting)
| Outcome | This compound/Ritonavir (B1064) | Paxlovid (Nirmatrelvir/Ritonavir) | Molnupiravir | Placebo |
| Time to Sustained Symptom Resolution | Median ~180.1 hours[1] | Not a primary endpoint in pivotal trial | Not a primary endpoint in pivotal trial | Median ~216.0 hours[1] |
| Reduction in Hospitalization or Death | Data not mature for this endpoint in pivotal trial | 89% relative risk reduction (within 3 days of symptoms)[2] | ~30% relative risk reduction[3] | - |
| Viral Load Reduction (log10 copies/mL at Day 5) | -1.51 greater reduction than placebo[1] | ~10-fold reduction vs. placebo | Significant reduction in infectious virus isolation vs. placebo | - |
| Mortality Rate | 0% in a retrospective study | 0% in pivotal trial (vs. 1.3% in placebo) | 0.1% in pivotal trial (vs. 1.3% in placebo) | Varies by trial |
Table 2: Efficacy in Moderate-to-Severe COVID-19 (Inpatient Setting)
| Outcome | This compound/Ritonavir | Paxlovid (Nirmatrelvir/Ritonavir) | Remdesivir | Placebo |
| Time to Clinical Recovery | Shorter hospitalization vs. nirmatrelvir/ritonavir in moderate patients | Not typically used as primary treatment in hospitalized patients | Median 10 days | Median 15 days |
| Progression to Severe Disease | Similar rate to nirmatrelvir/ritonavir | - | Reduced progression to mechanical ventilation | - |
| Mortality Rate | 5.2% in a retrospective study | 3.5% in the same retrospective study | 7.1% (14-day) | 11.9% (14-day) |
Table 3: Comparative Safety Profile
| Adverse Event Profile | This compound/Ritonavir | Paxlovid (Nirmatrelvir/Ritonavir) | Molnupiravir | Remdesivir |
| Incidence of Any Adverse Events | 29.0% (higher than placebo) | ~23% (comparable to placebo) | ~30.4% (comparable to placebo) | Grade 3-4 AEs similar to placebo |
| Common Adverse Events | Primarily gastrointestinal disorders | Dysgeusia (altered taste), diarrhea | Diarrhea, nausea | Nausea, increased liver enzymes |
| Serious Adverse Events | Most were mild to moderate | 1.6% (vs. 6.6% in placebo) | Similar to placebo | Similar to placebo |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are summarized below to provide context for the presented data.
This compound: Phase 2/3 Trial (NCT05506176)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial conducted in China.
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within the past 3 days.
-
Intervention: 750 mg of this compound co-administered with 100 mg of ritonavir, or placebo, taken orally twice daily for 5 days.
-
Primary Endpoint: Time to sustained resolution of 11 COVID-19-related symptoms for two consecutive days.
-
Key Secondary Endpoints: Changes in viral load and safety assessments.
Paxlovid (Nirmatrelvir/Ritonavir): EPIC-HR Trial (NCT04960202)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized, unvaccinated adult patients with symptomatic COVID-19 who were at high risk of progressing to severe illness.
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg), or placebo, taken orally every 12 hours for 5 days.
-
Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day 28.
-
Key Secondary Endpoints: Viral load reduction, and safety.
Remdesivir: ACTT-1 Trial (NCT04280705)
-
Study Design: A multicenter, double-blind, placebo-controlled trial.
-
Participants: Hospitalized adult patients with laboratory-confirmed COVID-19.
-
Intervention: Remdesivir 200 mg intravenously on day 1, followed by 100 mg intravenously for up to 9 days, or placebo.
-
Primary Endpoint: Time to recovery, defined by an 8-category ordinal scale.
-
Key Secondary Endpoints: Mortality, and serious adverse events.
Molnupiravir: MOVe-OUT Trial (NCT04575597)
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.
-
Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for severe illness, with symptom onset within 5 days.
-
Intervention: 800 mg of molnupiravir, or placebo, taken orally twice daily for 5 days.
-
Primary Endpoint: Incidence of hospitalization or death at day 29.
-
Key Secondary Endpoints: Safety and tolerability.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the clinical evaluation of this compound.
Caption: Mechanism of action of this compound on the SARS-CoV-2 replication cycle.
Caption: Generalized experimental workflow for a Phase 3 outpatient antiviral clinical trial.
Caption: Logical comparison of primary endpoints in pivotal COVID-19 antiviral trials.
References
- 1. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 2. rebelem.com [rebelem.com]
- 3. Impact of Molnupiravir Treatment on Patient-Reported COVID-19 Symptoms in the Phase 3 MOVe-OUT Trial: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Real-World Efficacy of Simnotrelvir in the Treatment of COVID-19: A Comparative Guide
An objective analysis of Simnotrelvir's performance against placebo and other oral antivirals, supported by clinical and real-world data.
This guide provides a comprehensive overview of the real-world effectiveness of this compound (in combination with ritonavir), a novel oral antiviral for the treatment of mild to moderate COVID-19. By synthesizing data from key clinical trials and retrospective cohort studies, this document offers a comparative analysis against both placebo and other established treatments, primarily Nirmatrelvir/ritonavir (B1064) (Paxlovid). The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's clinical profile.
Mechanism of Action
This compound is an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication.[1][2] By blocking this protease, this compound prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[3] Ritonavir is co-administered with this compound to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This inhibition slows the metabolism of this compound, increasing its plasma concentration and prolonging its therapeutic effect.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Clinical Efficacy: Randomized Controlled Trial Evidence
A significant body of evidence for this compound's effectiveness comes from a Phase 2/3, double-blind, randomized, placebo-controlled trial conducted in China. This study evaluated the efficacy and safety of oral this compound in combination with ritonavir in adults with mild to moderate COVID-19.
Key Findings:
-
Symptom Resolution: Early administration of this compound plus ritonavir significantly shortened the time to sustained resolution of COVID-19 symptoms compared to placebo. The median time to symptom resolution was approximately 1.5 days shorter in the this compound group. Specifically, the time to resolution was 180.1 hours for the this compound group versus 216.0 hours for the placebo group.
-
Viral Load Reduction: Patients receiving this compound experienced a more significant and sustained decrease in viral load compared to the placebo group. By day 5, the reduction in viral load was notably greater in the treatment arm.
-
Respiratory Symptom Improvement: The therapeutic benefits of this compound were particularly pronounced in the alleviation of respiratory symptoms.
Experimental Protocol: Phase 2/3 Clinical Trial (NCT05506176)
Caption: Workflow of the Phase 2/3 randomized controlled trial of this compound.
Methodology:
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2/3 trial.
-
Participants: 1,208 adult patients with mild to moderate COVID-19 enrolled at 35 sites in China. Participants were required to have symptom onset within the previous 3 days. The median age of participants was 35 years.
-
Intervention: Patients were randomly assigned to receive either 750 mg of this compound plus 100 mg of ritonavir or a matching placebo, administered orally twice daily for five days.
-
Primary Endpoint: The primary endpoint was the time from the first dose to sustained resolution of 11 COVID-19 symptoms.
-
Secondary Endpoints: Secondary endpoints included changes in viral load from baseline.
Comparative Real-World Evidence
Retrospective cohort studies have provided real-world comparisons of this compound/ritonavir with Nirmatrelvir/ritonavir (Paxlovid) and other antivirals in hospitalized patients.
This compound vs. Paxlovid:
A retrospective study involving 585 hospitalized patients in China during the Omicron wave compared the clinical effectiveness of this compound/ritonavir and Nirmatrelvir/ritonavir. After propensity score matching, 186 patients were in each group.
-
Disease Progression: There was no statistically significant difference in the cumulative risk of composite disease progression, all-cause death, and the need for respiratory support at 28 days between the two groups.
-
Clinical Improvement: The this compound group showed a higher rate of clinical improvement compared to the Nirmatrelvir group.
Another retrospective study during the Omicron EG.5 variant prevalence also found comparable efficacy between the two drugs in terms of time to symptom recovery.
This compound vs. Other Antivirals:
A real-world retrospective study compared the efficacy of four oral antiviral drugs in 195 hospitalized patients with mild to moderate COVID-19: this compound/ritonavir, Nirmatrelvir/ritonavir, Molnupiravir, and Azvudine.
-
Hospital Stay: Patients in the this compound/ritonavir and Nirmatrelvir/ritonavir groups had significantly shorter hospital stays compared to those in the Azvudine group.
Quantitative Data Summary
Table 1: Efficacy of this compound vs. Placebo in a Phase 2/3 Randomized Controlled Trial
| Endpoint | This compound/ritonavir | Placebo | Median Difference | p-value |
| Time to Sustained Symptom Resolution | 180.1 hours | 216.0 hours | -35.8 hours | 0.006 |
| Change in Viral Load (Day 5, log10 copies/mL) | Greater reduction | Lesser reduction | -1.51 | N/A |
Data sourced from a Phase 2/3 clinical trial involving 1,208 patients with mild-to-moderate COVID-19.
Table 2: Real-World Comparison of this compound vs. Nirmatrelvir (Paxlovid) in Hospitalized Patients
| Endpoint | This compound/ritonavir | Nirmatrelvir/ritonavir | Statistical Significance |
| Composite Disease Progression (28 days) | No significant difference | No significant difference | p > 0.05 |
| All-Cause Death (28 days) | No significant difference | No significant difference | p > 0.05 |
| Need for Respiratory Support (28 days) | No significant difference | No significant difference | p > 0.05 |
| Clinical Improvement Rate | Higher | Lower | p < 0.05 |
Data from a retrospective cohort study of 585 hospitalized patients (186 in each group after matching).
Table 3: Real-World Comparison of Hospital Stay Duration for Various Antivirals
| Antiviral Treatment | Median Hospital Stay (days) |
| This compound/ritonavir | 9.0 |
| Nirmatrelvir/ritonavir | 8.0 |
| Molnupiravir | 10.0 |
| Azvudine | 12.0 |
Data from a retrospective study of 195 hospitalized patients with mild to moderate COVID-19. Note: Pairwise comparisons showed this compound/ritonavir and Nirmatrelvir/ritonavir had significantly shorter stays than Azvudine.
Safety and Tolerability
In the Phase 2/3 clinical trial, the incidence of adverse events was slightly higher in the this compound group (29.0%) compared to the placebo group (21.6%). However, most adverse events were mild or moderate in severity. A notable adverse event was an increase in blood triglyceride levels, which has also been observed with other 3CLpro inhibitors.
In a real-world study comparing this compound to Paxlovid during the Omicron EG.5 variant prevalence, this compound/ritonavir was associated with a higher incidence of adverse events (20.59%) compared to Nirmatrelvir/ritonavir (6.69%), primarily gastrointestinal disorders.
Conclusion
Real-world evidence from a large randomized controlled trial demonstrates that this compound, in combination with ritonavir, is an effective treatment for mild to moderate COVID-19, leading to a faster resolution of symptoms and a greater reduction in viral load compared to placebo. Comparative real-world studies suggest that its effectiveness in preventing disease progression is similar to that of Nirmatrelvir/ritonavir (Paxlovid), with some evidence pointing to a potentially better rate of clinical improvement. Furthermore, both this compound and Paxlovid appear to be more effective in reducing the duration of hospital stays compared to Azvudine. While generally well-tolerated, an increased incidence of mild to moderate adverse events, particularly gastrointestinal issues and elevated triglycerides, has been noted. These findings position this compound as a viable oral antiviral option in the therapeutic armamentarium against COVID-19.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Simnotrelvir
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of investigator antiviral compounds such as Simnotrelvir is a critical component of laboratory safety, environmental protection, and regulatory compliance. As an investigational drug, this compound and its associated waste materials require meticulous handling and disposal procedures to mitigate potential risks. This guide provides a comprehensive, step-by-step operational plan for the safe disposition of this compound in a research setting. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with federal and institutional regulations.
I. Pre-Disposal Assessment and Waste Classification
The initial and most critical step is the formal classification of this compound waste. This process must be conducted in direct consultation with your institution's Environmental Health and Safety (EHS) department.
1. Hazardous Waste Determination: You must contact your EHS department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Provide EHS with the Safety Data Sheet (SDS) and any other available chemical information. Investigational drugs may be deemed hazardous due to their inherent toxicity, reactivity, or other characteristics.[2]
2. Waste Stream Segregation: Proper segregation of this compound waste is mandatory to prevent cross-contamination and ensure compliant disposal.[4]
-
Pure this compound (Unused/Expired): This is the most concentrated form and must be handled as chemical waste.
-
Contaminated Labware: Includes items such as personal protective equipment (PPE), pipette tips, vials, flasks, and other disposable materials that have come into direct contact with this compound.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
II. Step-by-Step Disposal Protocols
The following protocols are based on general best practices for investigational pharmaceutical waste. Always defer to your institution's specific EHS guidelines.
Protocol for Pure this compound Waste:
-
Do Not Dispose Down the Drain: Under no circumstances should pure this compound be disposed of via the sewer system.[3]
-
Packaging: Ensure the compound is in a well-sealed, primary container. Place this primary container into a larger, durable, and leak-proof secondary container.[5]
-
Labeling: Affix a "Hazardous Waste" label, provided by your EHS department, to the outer container.[5] The label must include:
-
The full, spelled-out chemical name: "this compound".
-
The quantity or concentration of the waste.
-
The accumulation start date.
-
The name and contact information of the Principal Investigator (PI) or laboratory manager.[5]
-
-
Storage: Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by EHS.[5]
-
Collection: Submit a chemical waste disposal request to your EHS department for pickup.[5]
Protocol for Contaminated Solid Waste (Non-Sharps):
-
Segregation: Collect all contaminated solid waste (gloves, gowns, bench paper, pipette tips, etc.) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Drug-Related Wastes" or as otherwise specified by your EHS department.[6]
-
Disposal: This waste will typically be collected by EHS for high-temperature incineration.[1][7]
Protocol for Contaminated Sharps:
-
Container: Immediately place all sharps that have come into contact with this compound into a designated, puncture-proof sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[6]
-
Handling: Do not crush, clip, or recap needles.
-
Disposal: The full sharps container should be sealed and managed through your institution's hazardous waste disposal stream, typically incineration.
III. Quantitative Data and Key Procedural Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the critical operational parameters based on general pharmaceutical waste guidelines.
| Waste Type | Container Requirements | Labeling Requirements | Storage Location | Final Disposal Method |
| Pure this compound | Primary sealed container within a secondary leak-proof, durable container.[5] | "Hazardous Waste" label with full chemical name, PI contact info, and accumulation date.[5] | Satellite Accumulation Area (SAA) | High-Temperature Incineration via licensed vendor.[1][7][8] |
| Contaminated Solid Waste | Leak-proof container lined with a heavy-duty plastic bag.[6] | "Hazardous Drug-Related Wastes" or as specified by institutional EHS.[6] | Designated lab collection point | High-Temperature Incineration.[6] |
| Contaminated Sharps | Puncture-proof sharps container. | "HAZARDOUS DRUG WASTE ONLY".[6] | Designated lab collection point | High-Temperature Incineration.[6] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. pharmalogistics.com [pharmalogistics.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Comprehensive Safety Protocol for Handling Simnotrelvir
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Simnotrelvir. The following procedures are based on established laboratory safety standards for potent pharmaceutical compounds and available data for co-packaged antivirals.
Disclaimer: This document is intended as a safety guide and should not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound before handling the compound.
Hazard Identification and Risk Assessment
Known Hazards (based on Ritonavir):
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes serious eye irritation.
-
Suspected of causing cancer.
-
Suspected of damaging fertility or the unborn child.
-
May cause damage to organs through prolonged or repeated exposure.
A thorough risk assessment should be conducted before any work involving this compound begins.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Required PPE | Specifications & Best Practices |
| Handling Powder (Weighing, Aliquoting) | • Double Nitrile Gloves• Lab Coat (disposable recommended)• Safety Goggles• Particulate Respirator (N95 or higher) | • Handle in a chemical fume hood or a ventilated balance enclosure.• Ensure gloves are compatible with any solvents used.• Change gloves immediately if contaminated. |
| Handling Solutions (Diluting, Pipetting) | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | • Perform all manipulations in a chemical fume hood or biosafety cabinet.• Avoid splashing and the generation of aerosols. |
| General Laboratory Work | • Lab Coat• Safety Glasses• Closed-toe Shoes | • Always wear a lab coat and safety glasses within the laboratory.• Do not wear laboratory PPE outside of the designated work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of stock solutions.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
